4-tert-Butyl-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43042. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJXBPEGJNGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212438 | |
| Record name | 4-tert-Butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212438 | |
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Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-19-6 | |
| Record name | 4-(1,1-Dimethylethyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6310-19-6 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butyl-2-nitroaniline | |
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| Record name | 4-tert-butyl-2-nitroaniline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-tert-Butyl-2-nitroaniline chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-tert-Butyl-2-nitroaniline
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of this compound. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize nitroaniline derivatives as synthetic intermediates.
Chemical Identity and Structure
This compound is an aromatic amine characterized by a benzene ring substituted with a tert-butyl group, a nitro group, and an amino group. The tert-butyl group provides steric bulk and influences the molecule's solubility and stability, while the amino and nitro groups are key reactive sites.[1]
Table 1: Chemical Identifiers and Structure
| Property | Value |
|---|---|
| IUPAC Name | 4-(tert-butyl)-2-nitroaniline[2] |
| Synonyms | 2-Nitro-4-tert-butylaniline, 4-tert-butyl-2-nitrobenzenamine[2] |
| CAS Number | 6310-19-6[2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂[1][2][3] |
| Molecular Weight | 194.23 g/mol [1][2] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-][2] |
| InChIKey | YXTJXBPEGJNGKV-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical properties of this compound are summarized below. The bulky, nonpolar tert-butyl group enhances its solubility in organic solvents.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Orange crystalline powder | [4] |
| Melting Point | 101-104 °C | [1] |
| Boiling Point | 302.8 °C at 760 mmHg | [1] |
| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.43 ± 0.10 (Predicted) |[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 3: Spectroscopic Information
| Technique | Data / Interpretation |
|---|---|
| ¹H NMR | (400 MHz, CDCl₃): δ 1.27 (s, 9H), 5.95 (br s, 2H), 6.76 (d, 1H), 7.43 (d, 1H), 8.08 (s, 1H).[4] The spectrum shows a singlet for the nine protons of the tert-butyl group, a broad singlet for the two amine protons, and distinct signals for the three aromatic protons. |
| FTIR | The spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-H stretching of the aromatic ring and the tert-butyl group.[2] |
| UV-Vis | Spectral data is available for this compound, which is useful for quantitative analysis and studying its electronic properties.[2] |
Chemical Reactivity and Applications
This compound serves primarily as a chemical intermediate in the synthesis of various organic molecules. Its reactivity is governed by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, as well as the steric hindrance from the tert-butyl group.
-
Dye and Pigment Synthesis : It is a key intermediate for producing azo dyes and pigments, particularly for yellow and orange shades used in textiles, plastics, and coatings.[1] The amino group can be diazotized and then coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-).[1]
-
Pharmaceutical and Agrochemical Manufacturing : The nitroaniline scaffold is important in the production of certain agrochemicals and pharmaceuticals.[1] The nitro group can be reduced to a second amino group, providing a route to diamine derivatives.
The diagram below illustrates the relationship between the compound's structure and its principal reactive properties.
Caption: Structure-Reactivity relationships of this compound.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through the hydrolysis of its N-acetylated precursor, N-(4-tert-butyl-2-nitrophenyl)acetamide.[4]
Materials:
-
N-(4-tert-butyl-2-nitrophenyl)acetamide
-
Methanol (MeOH)
-
30% Sodium methoxide in Methanol
-
Water (H₂O)
-
Reactor vessel with stirrer, condenser, and heating mantle
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) and Methanol.[4]
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution/suspension.[4]
-
Slowly add a 30% solution of sodium methoxide in methanol (1.2 eq) to the reactor.[4]
-
Gently heat the mixture to reflux and maintain this temperature for 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[4]
-
After the reaction is complete, remove the methanol by vacuum distillation at 50-55 °C.[4]
-
Cool the resulting solid residue to room temperature.[4]
-
Add water to the residue and stir for 1 hour to precipitate the product and dissolve inorganic byproducts.[4]
-
Collect the solid product by filtration and wash it thoroughly with water.[4]
-
Dry the final product at 45-50 °C to yield this compound.[4]
The following workflow diagram illustrates the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is associated with several hazards and requires careful handling.
Table 4: GHS Hazard Information
| Hazard Statement | Classification |
|---|---|
| H315 | Causes skin irritation (Category 2)[2] |
| H319 | Causes serious eye irritation (Category 2)[2] |
| H302 | Harmful if swallowed (Category 4)[2] |
| H312 | Harmful in contact with skin (Category 4)[2] |
| H332 | Harmful if inhaled (Category 4)[2] |
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C, protected from light.[1][4]
In Case of Accidental Release:
-
For minor spills, clean up immediately using dry procedures to avoid generating dust.[5]
-
For major spills, clear the area, move upwind, and wear appropriate respiratory protection and gloves.[5]
-
Contain the spill with sand or earth and collect the material into labeled containers for disposal.[5]
-
Prevent spillage from entering drains or waterways.[5]
References
An In-depth Technical Guide to the Molecular Structure of 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure of 4-tert-Butyl-2-nitroaniline, an organic compound utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] The structural characteristics outlined herein are fundamental to understanding its reactivity, physical properties, and potential applications.
Chemical Identity and Properties
This compound is an aromatic amine. Its core structure consists of an aniline ring substituted with a nitro group (-NO₂) ortho to the amino group (-NH₂) and a tert-butyl group (-C(CH₃)₃) para to the amino group.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-(tert-Butyl)-2-nitroaniline | [3] |
| CAS Number | 6310-19-6 | [3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3][4][5][6] |
| Molecular Weight | 194.23 g/mol | [1][3] |
| Monoisotopic Mass | 194.105527694 Da | [3] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-] | [3][5] |
| InChIKey | YXTJXBPEGJNGKV-UHFFFAOYSA-N |[3] |
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below. The diagram highlights the spatial arrangement of the functional groups on the benzene ring.
Caption: 2D molecular structure of this compound.
Spectroscopic Data for Structural Elucidation
The structure of this compound is confirmed through various spectroscopic techniques. Although a complete public dataset for this specific molecule is limited, the expected spectral characteristics can be inferred from the analysis of its functional groups and related structures.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H ortho to -NO₂ |
| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Aromatic H meta to -NO₂ and ortho to -C(CH₃)₃ |
| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H ortho to -NH₂ |
| ~ 5.5 - 6.5 | Broad singlet | 2H | -NH₂ protons |
| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ protons |
Rationale: The electron-withdrawing nitro group deshields adjacent protons, shifting them downfield. The tert-butyl group's protons are equivalent and appear as a characteristic singlet. The amino protons are often broad due to exchange and quadrupole effects.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Amino (-NH₂) |
| 2850 - 3000 | C-H stretch (aliphatic) | tert-Butyl (-C(CH₃)₃) |
| 1500 - 1550 | N-O asymmetric stretch | Nitro (-NO₂) |
| 1300 - 1350 | N-O symmetric stretch | Nitro (-NO₂) |
| 1600 - 1640 | N-H bend | Amino (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
Rationale: The presence of sharp, distinct peaks in these regions confirms the existence of the key functional groups: the amino, nitro, and tert-butyl moieties attached to the aromatic ring.[7]
Experimental Protocols for Structural Analysis
The following are detailed, generalized protocols for obtaining the spectroscopic data essential for the structural confirmation of solid organic compounds like this compound.
4.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol outlines the standard procedure for preparing and analyzing a sample for ¹H NMR.
-
Objective: To determine the proton environment in the molecule.
-
Materials:
-
This compound sample (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[8]
-
NMR tube
-
Pasteur pipette with glass wool plug
-
Tetramethylsilane (TMS) as an internal standard (often pre-added to solvent)
-
-
Procedure:
-
Sample Preparation: Weigh approximately 5-25 mg of the solid sample and dissolve it in about 0.7 mL of a suitable deuterated solvent in a small vial.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This removes any suspended solid particles.
-
Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.
-
Data Acquisition: The instrument is tuned to the proton frequency. A standard ¹H NMR experiment is run, which involves shimming the magnetic field for optimal homogeneity, tuning the probe, and acquiring the free induction decay (FID) signal.
-
Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm. The signals are integrated to determine the relative number of protons.
-
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Thin Solid Film method, a common technique for analyzing solid samples.[9]
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[10][11]
-
Materials:
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the solid sample (no need for precise weighing) in a few drops of a volatile solvent like methylene chloride.[9]
-
Film Casting: Place a single, clean salt plate on a holder. Using a pipette, deposit a drop of the prepared solution onto the surface of the salt plate.[9][10]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[9] The ideal film should be slightly translucent. If the film is too thick, subsequent spectral peaks may be too intense; if too thin, peaks will be too weak.[9]
-
Spectrum Acquisition: Place the salt plate into the sample holder within the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the infrared spectrum of the sample. The instrument measures the transmittance or absorbance of infrared light across a range of wavenumbers (typically 4000–400 cm⁻¹).[10]
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. After analysis, clean the salt plate thoroughly with an appropriate solvent like acetone.[9]
-
Synthesis and Characterization Workflow
The logical flow for producing and verifying the structure of this compound follows a standard chemical research pattern. A plausible synthesis involves the hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide in methanol.[1]
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]
- 2. 4-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]
- 3. This compound | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound [oakwoodchemical.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. infinitalab.com [infinitalab.com]
An In-depth Technical Guide to 4-tert-Butyl-2-nitroaniline (CAS: 6310-19-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-tert-Butyl-2-nitroaniline, a substituted nitroaniline of interest in various fields of chemical synthesis. This document consolidates its known physicochemical properties, spectroscopic data, synthesis protocols, and safety information to serve as a valuable resource for laboratory and development applications.
Physicochemical Properties
This compound is an organic compound with the molecular formula C10H14N2O2.[1] Its structural and physical characteristics are summarized in the table below. The presence of a bulky tert-butyl group and polar nitro and amino functionalities gives it a unique profile of solubility and reactivity.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 6310-19-6 | [1][2] |
| Molecular Formula | C10H14N2O2 | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Melting Point | 101-104°C | [1] |
| Boiling Point (Predicted) | 302.8 ± 30.0 °C | [1] |
| Density (Predicted) | 1.140 ± 0.06 g/cm³ | [1] |
| Flash Point | 136.9°C | [1] |
| Vapor Pressure | 0.000969 mmHg at 25°C | [1] |
| pKa (Predicted) | 0.43 ± 0.10 | [1] |
| LogP | 3.3 | [2] |
| Topological Polar Surface Area (TPSA) | 71.8 Ų | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive datasets are proprietary or found in specialized databases, known available spectral information is listed below.
| Spectrum Type | Availability / Key Features | Source(s) |
| ¹H NMR | Data available. | [2] |
| IR | Data available (KBr Wafer). | [2] |
| UV-VIS | Data available. | [2] |
| Mass Spectrometry | Expected molecular ion peak (M+) at m/z ~194. Fragmentation may involve loss of methyl, tert-butyl, or nitro groups. | [4] |
Synthesis and Experimental Protocols
This compound is commonly used as an intermediate in organic synthesis.[5] A general synthetic route involves the hydrolysis of its N-acetylated precursor.
Experimental Protocol: Synthesis from N-(4-tert-butyl-2-nitrophenyl)acetamide
This protocol is based on a general procedure for the deacetylation of the precursor to yield this compound.[5]
Materials:
-
N-(4-tert-butyl-2-nitrophenyl)acetamide
-
Methanol
-
30% Sodium methoxide in methanol
-
Water
Procedure:
-
Charge a suitable reactor with N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) and Methanol.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add a methanol solution of 30% sodium methoxide (1.2 eq) to the mixture.
-
Gradually heat the reaction mixture to reflux temperature and maintain for approximately 2 hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC) until the starting material is consumed.
-
Upon completion, remove the methanol by vacuum distillation at 50-55°C.
-
Cool the resulting solid residue to room temperature.
-
Add water to the residue and stir for 1 hour.
-
Collect the solid product by filtration, wash with water, and dry to yield this compound.
Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical methods such as melting point determination, NMR, and mass spectrometry.[6]
Applications
As a substituted nitroaniline, this compound serves as a valuable intermediate in several industrial applications.
-
Pharmaceutical Synthesis: It is used as a building block in the synthesis of more complex molecules for pharmaceutical applications.[5] The nitroaniline moiety is a common feature in various biologically active compounds.[7][8]
-
Dye and Pigment Industry: This compound is an intermediate in the production of azo dyes and other colorants.[5][9]
-
Organic Synthesis: Its functional groups allow for a variety of chemical transformations, making it a useful reagent in academic and industrial research and development.
Safety and Toxicology
Proper handling of this compound is essential due to its potential health hazards. The GHS classification indicates several warnings.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Handling and First Aid:
-
Engineering Controls: Work in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[10]
-
Skin Contact: Immediately flush skin with running water. Seek medical attention if irritation occurs.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[11]
Biological Activity and Relevance in Drug Discovery
While specific studies on the biological activity of this compound are not widely available in public literature, the nitroaromatic scaffold is of significant interest in medicinal chemistry. The nitro group is a key functional group in a number of approved drugs and is often associated with antibacterial and antiprotozoal activities.[7][8] It can act as a bio-reducible group, which can be selectively activated under hypoxic conditions found in some tumors and microbial environments. The amino group provides a site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a potentially useful starting material for the synthesis of novel therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6310-19-6 | 4-(tert-Butyl)-2-nitroaniline | Aryls | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. industryarc.com [industryarc.com]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Synthesis of 4-tert-Butyl-2-nitroaniline: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the prevalent synthetic methodologies for 4-tert-Butyl-2-nitroaniline, an important intermediate in the pharmaceutical and dye industries. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in organic synthesis.
Introduction
This compound is a substituted aromatic amine characterized by the presence of a bulky tert-butyl group and an electron-withdrawing nitro group on the aniline scaffold. These functional groups impart unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and specialized dyes. The most common and reliable synthetic approach involves a three-step sequence starting from 4-tert-butylaniline, which includes protection of the amino group, regioselective nitration, and subsequent deprotection.
Core Synthetic Pathway
The most widely adopted synthetic route for this compound is a three-step process designed to ensure high regioselectivity and yield. The amino group of the starting material, 4-tert-butylaniline, is highly activating and ortho-, para-directing. Direct nitration of the unprotected aniline is generally avoided as it can lead to a mixture of isomers, over-nitration, and oxidative side products. Therefore, a protection-nitration-deprotection strategy is employed.
The overall transformation is as follows:
Caption: Overall synthetic pathway for this compound.
Data Presentation
The following tables summarize the quantitative data for each step of the synthesis, compiled from various literature sources.
Table 1: Acetylation of 4-tert-butylaniline
| Parameter | Value |
| Reactants | |
| 4-tert-butylaniline | 1.0 eq |
| Acetic Anhydride | 1.1 eq |
| Pyridine | 1.2 eq |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Table 2: Nitration of N-(4-tert-butylphenyl)acetamide
| Parameter | Value |
| Reactants | |
| N-(4-tert-butylphenyl)acetamide | 1.0 eq |
| Fuming Nitric Acid | 1.1 eq |
| Solvent | Glacial Acetic Acid / Acetic Anhydride |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Reported Yield | 80% |
Table 3: Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide
| Parameter | Value |
| Reactants | |
| N-(4-tert-butyl-2-nitrophenyl)acetamide | 7.0 kg (29.6 mol) |
| 30% Sodium Methoxide in Methanol | 6.49 L (35.5 mol) |
| Solvent | Methanol (13.5 L) |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Product Yield | 5.3 kg (92%) |
Experimental Protocols
Step 1: Acetylation of 4-tert-butylaniline to N-(4-tert-butylphenyl)acetamide
This procedure describes the protection of the amino group of 4-tert-butylaniline as an acetamide.
Caption: Experimental workflow for the acetylation of 4-tert-butylaniline.
Methodology:
-
In a clean, dry round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in dichloromethane.
-
To the stirred solution, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude N-(4-tert-butylphenyl)acetamide, which can be used in the next step without further purification or can be recrystallized if necessary.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide to N-(4-tert-butyl-2-nitrophenyl)acetamide
This protocol details the regioselective nitration of the acetanilide intermediate. The bulky tert-butyl group at the para position and the activating, ortho-directing nature of the acetamido group favor nitration at the ortho position.
Caption: Experimental workflow for the nitration of N-(4-tert-butylphenyl)acetamide.
Methodology:
-
In a round-bottom flask, dissolve N-(4-tert-butylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The precipitated solid product, N-(4-tert-butyl-2-nitrophenyl)acetamide, is collected by vacuum filtration and washed with cold water.
Step 3: Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide to this compound
This final step involves the deprotection of the amino group to yield the target compound.
Caption: Experimental workflow for the hydrolysis to this compound.
Methodology:
-
Methanol (13.5 L) and N-(4-tert-butyl-2-nitrophenyl)acetamide (7.0 kg, 29.6 mol) were added to the reactor.
-
The mixture was stirred for 10 min, then a methanol solution of 30% sodium methanol (6.49 L, 35.5 mol) was slowly added at room temperature.
-
The mixture was slowly heated to reflux and held at this temperature for 2 hours.
-
Upon completion of the reaction, the methanol was vacuum distilled to dryness at 50-55°C and the solid was cooled to room temperature.
-
The residue was stirred in water (35 L) for 1 h.
-
The solid was collected by filtration, washed with water (14 L) and dried at 45-50 °C to give 5.3 kg of this compound.
Conclusion
The three-step synthesis of this compound from 4-tert-butylaniline is a robust and well-established method that provides good overall yields and high purity of the final product. The protection of the amine as an acetamide is crucial for controlling the regioselectivity of the nitration step. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and reproducible preparation of this key chemical intermediate.
An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-Butyl-2-nitroaniline. The information is compiled from various sources to support research, development, and drug discovery activities. Where specific experimental data is not available, general principles and methodologies for analogous compounds are provided.
Chemical Identity and Physical Properties
This compound is a substituted aniline with a tert-butyl group at the 4-position and a nitro group at the 2-position. Its chemical structure and key identifying information are presented below.
Table 1: Chemical Identity of this compound
| Parameter | Value | Reference |
| IUPAC Name | 4-(tert-butyl)-2-nitroaniline | [1] |
| CAS Number | 6310-19-6 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Orange crystalline powder | [2] |
| Predicted pKa | 0.43 ± 0.10 | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents. Quantitative data in common solvents is not readily available. | [3] |
| Storage | Store at 4°C, protected from light. | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While comprehensive, fully assigned spectra are not consistently available in the public domain, the following information has been compiled.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum for this compound has been reported. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino and tert-butyl groups.
Table 3: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.08 | s | 1H | Aromatic H | [5] |
| 7.43 | d | 1H | Aromatic H | [5] |
| 6.76 | d | 1H | Aromatic H | [5] |
| 5.95 | br s | 2H | -NH₂ | [5] |
| 1.27 | s | 9H | -C(CH₃)₃ | [5] |
Note: Detailed assignments of the aromatic protons require further analysis.
2.2. Infrared (IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum with peak assignments is not available, a general table of expected absorptions is provided below based on typical ranges for similar compounds.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching |
| 3000-2850 | C-H (aliphatic) | Stretching |
| 1640-1600 | N-H | Bending |
| 1600-1450 | C=C (aromatic) | Stretching |
| 1550-1490 | N-O (nitro) | Asymmetric Stretching |
| 1390-1330 | N-O (nitro) | Symmetric Stretching |
2.3. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the tert-butyl group, or cleavage of the aromatic ring. Detailed fragmentation analysis from experimental data is not currently available.
Chemical Properties and Reactivity
3.1. Acid-Base Properties
The amino group in this compound is basic, but its basicity is significantly reduced by the presence of the strongly electron-withdrawing nitro group in the ortho position. The predicted pKa of the conjugate acid is approximately 0.43.[2] This indicates that it is a very weak base.
3.2. Reactivity
-
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution by the amino and tert-butyl groups, which are ortho, para-directing. However, the nitro group is a strong deactivating group and a meta-director. The overall reactivity and regioselectivity of further substitutions would be a complex interplay of these competing effects.[2]
-
Nucleophilicity of the Amino Group: The nucleophilicity of the amino group is reduced due to the electron-withdrawing effect of the nitro group.[6]
-
Reactions of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.
3.3. Stability
Nitroaromatic compounds can be thermally sensitive.[7] this compound should be stored at reduced temperatures and protected from light to prevent degradation.[4]
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and property determination of this compound are not widely published. The following sections provide generalized methodologies that can be adapted for this compound.
4.1. Synthesis of this compound
A common route to this compound is the nitration of 4-tert-butylaniline. Due to the activating nature of the amino group, direct nitration can be aggressive and lead to side products. A common strategy involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (General Method):
-
Acetylation of 4-tert-butylaniline:
-
Dissolve 4-tert-butylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the cooled reaction mixture into ice water to precipitate the N-(4-tert-butylphenyl)acetamide.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Nitration of N-(4-tert-butylphenyl)acetamide:
-
Dissolve the N-(4-tert-butylphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the reaction to proceed for a set time.
-
Pour the reaction mixture onto crushed ice to precipitate the N-(4-tert-butyl-2-nitrophenyl)acetamide.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide:
-
Suspend the N-(4-tert-butyl-2-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Heat the mixture under reflux until TLC indicates the complete disappearance of the starting material.
-
If acidic hydrolysis is used, cool the solution and neutralize with a base to precipitate the this compound. If basic hydrolysis is used, the product may precipitate upon cooling or require extraction.
-
Collect the crude product by filtration, wash with water, and dry.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
4.2. Determination of Solubility (Isothermal Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a solid compound in a solvent.[8][9]
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Analyze the filtered supernatant from the saturated solution under the same conditions.
-
Determine the concentration of the dissolved this compound by comparing its analytical signal to the calibration curve.
-
This technical guide serves as a foundational resource on the physical and chemical properties of this compound. For applications requiring precise quantitative data, experimental determination using the outlined protocols is recommended.
References
- 1. This compound | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6310-19-6 CAS MSDS (4-(TERT-BUTYL)-2-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
4-tert-Butyl-2-nitroaniline: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and hazard information for 4-tert-Butyl-2-nitroaniline (CAS No. 6310-19-6). The information is compiled from various safety data sheets and toxicological databases, offering a comprehensive resource for professionals handling this chemical. Due to the limited availability of specific experimental data for this compound, a read-across approach from structurally similar nitroaniline compounds has been employed for certain endpoints. This should be considered when interpreting the data.
Chemical and Physical Properties
This compound is a yellow to orange crystalline solid.[1] Its chemical structure consists of an aniline ring substituted with a tert-butyl group at the 4-position and a nitro group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Yellow to Orange to Red Powder or Crystals | [1] |
| Melting Point | 101-104 °C | [1] |
| Boiling Point | 302.8 °C at 760 mmHg | [1] |
| CAS Number | 6310-19-6 | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritation potential.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
The toxicological profile of this compound indicates potential for harm upon acute exposure. Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin and mucous membranes).[4][5] Onset of these symptoms may be delayed for 2 to 4 hours or longer.[4][5]
Quantitative Toxicity Data (Read-across and available data)
| Endpoint | Species | Route | Value | Classification | Source |
| Acute Oral Toxicity (LD50) | Rat | Oral | 300 - 2000 mg/kg (estimated) | Harmful if swallowed | [3][6] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 1000 - 2000 mg/kg (estimated) | Harmful in contact with skin | [3][6] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 1 - 5 mg/L (estimated for dusts/mists) | Harmful if inhaled | [3][6] |
| Skin Irritation | Rabbit | Dermal | Irritant | Causes skin irritation | |
| Eye Irritation | Rabbit | Ocular | Irritant | Causes serious eye irritation | |
| Skin Sensitization | - | - | No data available | - | - |
| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Likely positive (with metabolic activation) | Suspected mutagen | [7] |
| Ecotoxicity (LC50, 48h) | Daphnia magna | Aquatic | > 10 - 100 mg/L (estimated) | Harmful to aquatic life | [8] |
Note: Values marked as "estimated" are based on the GHS classification and read-across from similar nitroaniline compounds due to the absence of specific data for this compound.
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on standard OECD guidelines. These protocols provide a framework for the experimental generation of safety data for this compound.
Acute Oral Toxicity (OECD 423)
Objective: To determine the acute oral toxicity of this compound.
Methodology:
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females are typically used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The starting dose is selected from one of the fixed levels (e.g., 300 mg/kg) based on available information.
-
Procedure: A stepwise procedure is used, with three animals per step. The outcome of the first step determines the next step (stop testing, use the same dose, or use a higher or lower dose).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Toxicity (OECD 402)
Objective: To determine the acute dermal toxicity of this compound.
Methodology:
-
Test Animals: Healthy, young adult rabbits (e.g., New Zealand White) or rats with intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The application site is covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure period is 24 hours.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the application site for at least 14 days. Body weights are recorded weekly.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
Objective: To assess the skin irritation potential of this compound using an in vitro model.
Methodology:
-
Test System: A commercially available reconstructed human epidermis (RhE) model is used.
-
Procedure:
-
The test substance is applied topically to the RhE tissue.
-
After a defined exposure period, the substance is removed by rinsing.
-
The viability of the tissue is then assessed using a cell viability assay (e.g., MTT assay).
-
-
Data Analysis: The reduction in cell viability caused by the test substance is compared to the negative control. A reduction in viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To evaluate the potential of this compound to induce chromosomal damage.
Methodology:
-
Test System: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) is used.
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).
-
After the treatment period, the cells are cultured for a period sufficient to allow for chromosome or spindle damage to lead to the formation of micronuclei in interphase cells.
-
Cells are harvested, stained, and the frequency of micronucleated cells is determined.
-
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.
Signaling Pathways and Experimental Workflows
Putative Toxicological Signaling Pathway
Nitroaromatic compounds like this compound can undergo metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage. The nitro group can be reduced to nitroso and hydroxylamine derivatives, which are capable of binding to cellular macromolecules such as DNA and proteins. This can lead to genotoxicity and cytotoxicity. Furthermore, the formation of these reactive species can induce oxidative stress within the cell.
Caption: Putative metabolic activation and toxicity pathway of this compound.
Experimental Workflow for Hazard Assessment
A tiered approach is recommended for the hazard assessment of this compound, starting with in vitro methods to minimize animal testing.
Caption: Tiered experimental workflow for the hazard assessment of this compound.
Handling and Storage
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation.[3]
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Conditions for Safe Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[4]
-
Store locked up.[4]
-
Recommended storage temperature is 2-8°C, protected from light and in an inert atmosphere.[1]
Accidental Release Measures
Personal Precautions:
-
Clear the area of personnel and move upwind.
-
Wear breathing apparatus and protective gloves.
-
Avoid contact with skin and eyes.
Environmental Precautions:
-
Prevent spillage from entering drains or water courses.
Methods for Cleaning Up:
-
Use dry clean-up procedures and avoid generating dust.
-
Collect recoverable product into labeled containers for recycling.
-
Contain spills with sand, earth, or vermiculite.
-
Wash the area and prevent runoff into drains.[3]
Conclusion
This compound is a chemical that requires careful handling due to its acute toxicity, irritation potential, and suspected mutagenicity. The information provided in this guide, including the summarized toxicological data and detailed experimental protocols, is intended to support safe laboratory practices and comprehensive hazard assessment. Given the reliance on read-across for some endpoints, further experimental validation for this specific compound is recommended to refine the risk assessment. Researchers and drug development professionals should adhere to the recommended safety precautions and handling procedures to minimize exposure and ensure a safe working environment.
References
- 1. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Comparison of four different treatment conditions of extended exposure in the in vitro micronucleus assay using TK6 lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
Technical Guide: Spectral and Synthetic Profile of 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-2-nitroaniline is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A comprehensive understanding of its spectral characteristics is crucial for its identification, purification, and quality control. This technical guide provides a detailed overview of the available spectral data for this compound, along with standardized experimental protocols for its synthesis and spectral analysis.
Data Presentation
The following tables summarize the key spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.08 | s | 1H | Ar-H |
| 7.43 | d | 1H | Ar-H |
| 6.76 | d | 1H | Ar-H |
| 5.95 | br s | 2H | -NH₂ |
| 1.27 | s | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data of this compound
Table 3: Mass Spectrometry Data for this compound
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectral characterization of this compound.
Synthesis of this compound from N-(4-tert-butyl-2-nitrophenyl)acetamide[1]
This procedure outlines the hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide to yield this compound.
Materials:
-
N-(4-tert-butyl-2-nitrophenyl)acetamide
-
Methanol
-
30% Sodium methoxide in methanol
-
Water
Procedure:
-
To a suitable reactor, add methanol and N-(4-tert-butyl-2-nitrophenyl)acetamide.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add a methanol solution of 30% sodium methoxide to the mixture.
-
Gently heat the mixture to reflux and maintain this temperature for 2 hours.
-
After the reaction is complete, remove the methanol by vacuum distillation at 50-55°C.
-
Cool the resulting solid residue to room temperature.
-
Add water to the residue and stir for 1 hour.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Dry the product at 45-50°C to obtain this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of aromatic amines.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance series) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol outlines the general procedure for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.
Instrumentation:
-
FT-IR Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
This protocol describes a general procedure for analyzing a solid organic compound using electrospray ionization mass spectrometry (ESI-MS).
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Optimize the ion source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over a suitable m/z range.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and spectral analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectral analysis.
References
Technical Guide: Physicochemical Properties of 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 4-tert-Butyl-2-nitroaniline, a key intermediate in various chemical syntheses. The document outlines its fundamental physicochemical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Core Physicochemical Data
The essential physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in further chemical reactions.
| Property | Value | Conditions |
| Melting Point | 101-104 °C | - |
| Boiling Point | 302.8 °C | at 760 mmHg |
| Molecular Formula | C₁₀H₁₄N₂O₂ | - |
| Molecular Weight | 194.23 g/mol | - |
| CAS Number | 6310-19-6 | - |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following sections detail standard laboratory procedures for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating oil (for Thiele tube) or heated metal block
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[3]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm high.[4]
-
Apparatus Setup (Thiele Tube):
-
Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb.[5]
-
Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the upper arm.[5]
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame (e.g., a microburner). The shape of the tube will ensure uniform heat distribution through convection currents.
-
Initially, heat the sample relatively quickly to determine an approximate melting point.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample. As the temperature approaches the approximate melting point (within 15-20°C), reduce the heating rate to 1-2°C per minute to ensure accuracy.[2][4]
-
-
Recording the Melting Range:
-
Record the temperature at which the first drop of liquid appears.
-
Record the temperature at which the entire sample has completely melted and is a clear liquid.[6]
-
The recorded melting point should be reported as a range between these two temperatures.
-
Boiling Point Determination: Microscale Method
For determining the boiling point with a small amount of substance, the microscale capillary method is efficient and accurate.[7][8]
Apparatus:
-
Small test tube (e.g., 6 x 50 mm) or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or a beaker with heating oil
-
Rubber band or tubing slice
Procedure:
-
Sample Preparation: Add a few drops of the liquid this compound (if melted) into the small test tube, enough to cover the bulb of the thermometer.
-
Capillary Inversion: Place the capillary tube into the test tube with its open end pointing downwards.[8]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[8]
-
Heating:
-
Immerse the assembly in a Thiele tube or an oil bath.
-
Begin heating the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]
-
-
Observation and Measurement:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.[8][10]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point of the liquid.[8][9][11]
-
-
Record Pressure: It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[12]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. westlab.com [westlab.com]
- 2. thinksrs.com [thinksrs.com]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. timstar.co.uk [timstar.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. chymist.com [chymist.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. Thiele tube - Wikipedia [en.wikipedia.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Navigating the Solubility Landscape of 4-tert-Butyl-2-nitroaniline: A Technical Guide for Researchers
Introduction
4-tert-Butyl-2-nitroaniline is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological evaluation. This in-depth technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and a predictive analysis based on structurally related compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6310-19-6 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.24 g/mol | [1] |
| Appearance | Not specified (likely a crystalline solid) | |
| Predicted LogP | 3.3 | [2] |
Data Presentation: Solubility Profile
Due to the absence of specific experimental solubility data for this compound, a qualitative assessment is provided based on general principles of solubility and data for analogous compounds. The bulky, non-polar tert-butyl group suggests good solubility in non-polar to moderately polar organic solvents, while the polar nitro and amine groups may impart some solubility in more polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Non-Polar Solvents | ||
| Hexane | Sparingly Soluble to Soluble | The non-polar tert-butyl group should promote solubility. |
| Toluene | Soluble | Aromatic solvent compatible with the benzene ring of the solute. |
| Polar Aprotic Solvents | ||
| Acetone | Soluble | Good general solvent for many organic compounds. |
| Ethyl Acetate | Soluble | Moderately polar solvent capable of dissolving a range of solutes. |
| Acetonitrile | Soluble | A polar aprotic solvent that can interact with the nitro and amine groups. |
| Dichloromethane | Soluble | Effective solvent for a wide variety of organic compounds. |
| Polar Protic Solvents | ||
| Methanol | Moderately Soluble to Soluble | Can act as a hydrogen bond donor and acceptor. |
| Ethanol | Moderately Soluble to Soluble | Similar to methanol, with slightly lower polarity. |
| Water | Insoluble to Sparingly Soluble | The large hydrophobic tert-butyl group is expected to dominate, leading to low aqueous solubility.[3] |
To provide a quantitative reference, the experimental solubility of a structurally related compound, 2-nitroaniline, is presented in Table 2. It is crucial to note that this data is for a different, albeit structurally similar, compound and should be used as a general guide only.
Table 2: Experimental Solubility of 2-Nitroaniline in Various Organic Solvents at 25°C
| Solvent | Solubility ( g/100 g of solvent) |
| Acetone | 158.5 |
| Benzene | 27.42 (at 23.2°C) |
| Carbon Tetrachloride | 1.18 (at 20°C) |
| Chloroform | 27.83 (at 20°C) |
| Ethanol (abs.) | 27.87 |
| Source:[4] |
Experimental Protocols: Isothermal Equilibrium Method
The most common and reliable method for determining the solubility of a solid in a liquid solvent is the isothermal equilibrium (shake-flask) method. This protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (high purity)
-
Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the settled solid, the pipette tip should be kept in the upper portion of the liquid.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
Determine the concentration of this compound in the diluted samples by referring to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Perform the experiment in triplicate for each solvent to ensure the accuracy and reproducibility of the results.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.
References
An In-depth Technical Guide to 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of 4-tert-Butyl-2-nitroaniline (IUPAC name: 4-(tert-butyl)-2-nitroaniline). This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of substituted nitroanilines as versatile intermediates in organic synthesis and medicinal chemistry. While direct biological and extensive toxicological data for this specific compound are limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related molecules to provide a thorough understanding of its characteristics and potential.
Chemical Identity and Physical Properties
This compound is a substituted aromatic amine characterized by the presence of a tert-butyl group at the para position and a nitro group at the ortho position relative to the amino group. These substitutions significantly influence its chemical reactivity and physical properties.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-(tert-butyl)-2-nitroaniline | [1] |
| Synonyms | 2-Nitro-4-tert-butylaniline, 4-tert-butyl-2-nitrobenzenamine | [2] |
| CAS Number | 6310-19-6 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Yellow to orange to red powder or crystals | [4] |
| Melting Point | 101-104 °C | N/A |
| Boiling Point | 302.8 °C at 760 mmHg | N/A |
| Solubility | Data for the specific compound is not readily available. However, nitroanilines are generally soluble in organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water.[5] The tert-butyl group is expected to increase its lipophilicity. | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| ¹H NMR | A detailed ¹H NMR spectrum in CDCl₃ shows a singlet for the nine protons of the tert-butyl group at approximately δ 1.27 ppm, a broad singlet for the two amine protons around δ 5.95 ppm, and distinct signals for the aromatic protons.[4] | [4] |
| ¹³C NMR | Experimental data for the specific compound is not available. Based on related structures, characteristic signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as six distinct aromatic carbon signals, are expected. | N/A |
| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro group, and C-H stretching of the aromatic ring and the tert-butyl group.[2] | [2] |
| Mass Spectrometry (MS) | Experimental data for the specific compound is not available. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194. Fragmentation may involve the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group. | N/A |
| UV-Vis | Spectra available on PubChem.[2] | [2] |
Synthesis
The synthesis of this compound can be achieved through various methods, with a common route involving the hydrolysis of an N-acylated precursor.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide
This protocol is adapted from a known synthetic method.[4]
Materials:
-
N-(4-tert-butyl-2-nitrophenyl)acetamide
-
Methanol
-
30% Sodium methoxide in methanol
-
Water
Procedure:
-
To a suitable reactor, add N-(4-tert-butyl-2-nitrophenyl)acetamide and methanol.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add a 30% solution of sodium methoxide in methanol to the mixture.
-
Gradually heat the reaction mixture to reflux and maintain this temperature for 2 hours.
-
After the reaction is complete, remove the methanol by vacuum distillation at 50-55 °C.
-
Cool the resulting solid to room temperature and stir it in water for 1 hour.
-
Collect the solid product by filtration and wash it with water.
-
Dry the product at 45-50 °C to yield this compound.
-
Characterize the product using ¹H NMR spectroscopy.[4]
Applications in Drug Development and Research
Nitroaromatic compounds, including substituted nitroanilines, are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][7] The presence of the nitro group allows for further chemical transformations, most notably its reduction to an amino group, which is a key step in the synthesis of many heterocyclic compounds.[8]
While specific drugs synthesized directly from this compound are not prominently documented, its structural motifs are relevant to medicinal chemistry. The tert-butyl group can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for drug candidates.[9]
Potential Signaling Pathways and Biological Activity
The biological activity of nitroaromatic compounds is often linked to the bioreduction of the nitro group, particularly in hypoxic environments such as those found in solid tumors.[1] This can lead to the formation of reactive species that can induce cellular damage. Derivatives of nitroanilines have been investigated for various biological activities.
Table 3: Potential Biological Activities of Substituted Nitroanilines
| Biological Activity | Description | Reference(s) |
| Anticancer | N-substituted 2-nitroaniline derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism is often attributed to bioreductive activation of the nitro group in hypoxic tumor cells. | [1] |
| Antimicrobial | Certain nitroaniline derivatives have demonstrated antimicrobial properties. The nitro group is a known pharmacophore in several antimicrobial drugs. | [7] |
The following diagram illustrates a hypothetical mechanism of action for a nitroaromatic compound as a bioreductive prodrug.
Caption: Bioreductive activation of a nitroaromatic compound in hypoxic cells.
Toxicology and Safety
Handling of this compound requires adherence to standard laboratory safety procedures.
Table 4: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[2]
Detailed toxicological studies on this compound are not widely available. However, nitroanilines as a class are known to be toxic and can cause methemoglobinemia upon absorption. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with potential applications in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a detailed synthesis protocol, and discussed its potential biological activities based on data from related compounds. Further research is warranted to fully elucidate its biological and toxicological profile and to explore its utility in the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]
- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 4-tert-Butyl-2-nitroaniline from N-(4-tert-butyl-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of 4-tert-Butyl-2-nitroaniline via the hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide. The deprotection of the acetamide group is a critical step in various synthetic pathways, enabling further functionalization of the resulting aniline. This protocol details the chemical background, a robust experimental procedure, and expected outcomes for this transformation. The synthesis is achieved through acidic hydrolysis, a common and effective method for acetamide deprotection.[1] The provided methodology is designed to be a reliable resource for researchers in organic synthesis and drug development.
Chemical Background
The conversion of N-(4-tert-butyl-2-nitrophenyl)acetamide to this compound is a straightforward hydrolysis reaction. The acetyl group serves as a protecting group for the amine, which can be removed under acidic or basic conditions.[1] Acid-catalyzed hydrolysis, the method detailed in this protocol, involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the protonated aniline, which is then neutralized to afford the final product, this compound.
Experimental Protocol
This protocol is based on established methods for the acidic hydrolysis of aromatic acetamides.
Materials:
-
N-(4-tert-butyl-2-nitrophenyl)acetamide
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Distilled Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Acid Addition: Slowly add concentrated hydrochloric acid (approximately 2-3 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours, indicated by the disappearance of the starting material spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure product as a yellow-orange solid.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant | N-(4-tert-butyl-2-nitrophenyl)acetamide |
| Product | This compound |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.24 g/mol [2] |
| Reaction Type | Acidic Hydrolysis |
| Catalyst/Reagent | Concentrated Hydrochloric Acid |
| Solvent | Ethanol/Water (1:1) |
| Reaction Temperature | Reflux (approx. 80-100 °C) |
| Reaction Time | 2 - 6 hours |
| Typical Yield | >85% |
| Appearance | Yellow-orange solid |
| Purity (Post-Purification) | >98% (by NMR and LC-MS) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 4-tert-Butyl-2-nitroaniline as an Intermediate in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-Butyl-2-nitroaniline as a key intermediate in the synthesis of azo dyes. The protocols detailed below are intended for laboratory-scale synthesis and can be adapted for various research and development applications, including the creation of novel colorants for textiles, plastics, and coatings.
Introduction
This compound is an aromatic amine that serves as a valuable diazo component in the synthesis of azo dyes. The presence of the electron-withdrawing nitro group and the bulky tert-butyl group on the benzene ring can influence the final properties of the dye, such as its color, lightfastness, and affinity for different substrates. Azo dyes are characterized by the presence of the azo group (-N=N-) connecting two aromatic rings and are the largest and most versatile class of synthetic dyes. The synthesis primarily involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.
Key Applications
Azo dyes derived from this compound are primarily utilized as disperse dyes for coloring synthetic fibers like polyester, nylon, and acrylics. The specific color and properties of the resulting dye are determined by the choice of the coupling component. These dyes are of significant interest in the textile industry for their potential to produce a range of shades, typically in the yellow to orange spectrum, with good fastness properties.
Experimental Protocols
The synthesis of azo dyes from this compound is a sequential process involving the formation of a diazonium salt, which is then reacted with a suitable coupling partner.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid
Procedure:
-
In a beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate.
-
Prepare a solution of 0.011 mol of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If excess nitrous acid is present, add a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting clear solution of the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol outlines the general procedure for coupling the diazonium salt with an electron-rich aromatic compound. Two examples of common coupling components are provided: 2-naphthol and N,N-diethylaniline.
Example 2A: Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 0.01 mol of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with copious amounts of cold water until the filtrate is neutral.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Example 2B: Coupling with N,N-Diethylaniline
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Diethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 0.01 mol of N,N-diethylaniline in a minimal amount of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-diethylaniline solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4 and 5 by adding a saturated solution of sodium acetate as needed.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes.
-
Collect the dye by vacuum filtration, wash with cold water, and dry as described in Example 2A.
Data Presentation
The properties of the synthesized azo dyes are highly dependent on the coupling component used. The following table summarizes representative data for azo dyes derived from a nitroaniline precursor. The exact values for dyes from this compound should be determined experimentally.
| Diazo Component | Coupling Component | Dye Class | Typical λmax (nm) | Typical Yield (%) | Color |
| This compound | 2-Naphthol | Disperse | 480 - 520 | 85 - 95 | Orange-Red |
| This compound | N,N-Diethylaniline | Disperse | 450 - 490 | 80 - 90 | Yellow-Orange |
| This compound | Phenol | Disperse | 400 - 440 | 75 - 85 | Yellow |
| This compound | Resorcinol | Disperse | 420 - 460 | 80 - 90 | Yellow-Orange |
Visualizations
Synthesis Pathway
The following diagram illustrates the general two-step synthesis pathway for azo dyes using this compound as the diazo component.
Caption: General synthesis pathway for azo dyes.
Experimental Workflow
This diagram outlines the logical workflow for the synthesis and characterization of an azo dye in a laboratory setting.
Caption: Laboratory workflow for azo dye synthesis.
Applications of 4-tert-Butyl-2-nitroaniline in Pharmaceutical Manufacturing: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-2-nitroaniline is a versatile chemical intermediate that holds significant potential in the synthesis of complex organic molecules for the pharmaceutical industry. Its unique substitution pattern, featuring a bulky tert-butyl group and a reactive nitro group on an aniline scaffold, makes it a valuable building block for creating novel active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on its potential application in the development of kinase inhibitors.
While a direct lineage to a currently marketed drug is not prominently documented, the structural motifs accessible from this compound are highly relevant in medicinal chemistry. This document will focus on a representative synthetic application: the preparation of a substituted diamine, a key pharmacophore in many kinase inhibitors.
Application: Synthesis of a Key Intermediate for Kinase Inhibitors
A crucial transformation of this compound in a pharmaceutical context is its conversion to a diamine derivative. The subsequent functionalization of the resulting amine groups allows for the construction of a diverse library of compounds for screening and drug development. A key synthetic step is the reduction of the nitro group to an amine. This protocol outlines a standard procedure for this transformation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reduction of this compound to 4-tert-Butyl-benzene-1,2-diamine. The data is compiled from analogous reductions of similar substrates reported in the scientific literature.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 4-tert-Butyl-benzene-1,2-diamine | N/A |
| Reaction Type | Catalytic Hydrogenation | Analogous Reactions |
| Catalyst | Palladium on Carbon (Pd/C, 10%) | Analogous Reactions |
| Solvent | Ethanol | Analogous Reactions |
| Reaction Temperature | Room Temperature | Analogous Reactions |
| Reaction Time | 4 - 8 hours | Analogous Reactions |
| Typical Yield | 90 - 98% | Analogous Reactions |
| Purity (by HPLC) | >98% | Analogous Reactions |
Experimental Protocols
Protocol 1: Reduction of this compound to 4-tert-Butyl-benzene-1,2-diamine
This protocol describes the catalytic hydrogenation of this compound to yield 4-tert-Butyl-benzene-1,2-diamine.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Rotary evaporator
Procedure:
-
Preparation: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.
-
Inerting: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution. The catalyst should be handled under an inert atmosphere to prevent ignition.
-
Hydrogenation: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-tert-Butyl-benzene-1,2-diamine.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Safety Precautions:
-
Palladium on carbon is pyrophoric and should be handled with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the utilization of this compound in the synthesis of a potential kinase inhibitor.
Signaling Pathway Inhibition
Substituted anilines are common scaffolds for kinase inhibitors. For instance, many inhibitors target kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway. A hypothetical inhibitor derived from this compound could potentially target a kinase within this pathway.
Conclusion
This compound serves as a valuable and versatile starting material in pharmaceutical synthesis. Its chemical handles allow for the strategic construction of complex molecular architectures found in various classes of therapeutic agents, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate in the discovery and manufacturing of new medicines.
Application Notes and Protocols for the Catalytic Reduction of 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of nitroaromatics is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. These amines are valuable intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. This document provides detailed application notes and experimental protocols for the catalytic reduction of 4-tert-Butyl-2-nitroaniline to 4-tert-Butyl-1,2-phenylenediamine. The protocols focus on two widely used and robust catalytic systems: Palladium on carbon (Pd/C) with hydrogen gas and Raney Nickel with a hydrogen source.
The product, 4-tert-Butyl-1,2-phenylenediamine, is a useful building block in synthetic chemistry. Its vicinal diamine functionality makes it a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry. Furthermore, its derivatives have applications in polymer chemistry, acting as co-catalysts in polymerization processes.
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize quantitative data for the catalytic reduction of nitroanilines, providing a reference for expected performance. While specific data for this compound is not extensively published, the data for structurally related compounds offer valuable insights into reaction efficiency.
Table 1: Catalytic Reduction of Substituted Nitroanilines using Metal Nanoparticle Catalysts
| Substrate | Catalyst | Reducing Agent | Solvent | Time | Conversion (%) | Product |
| 2-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | Water | 90 s | 95.6 | o-Phenylenediamine |
| 4-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | Water | 40 s | 96.5 | p-Phenylenediamine |
| 4-Chloro-2-nitroaniline | Pd/C | HCOOH·NEt₃ | Dioxane | 2 h | - | 4-Chloro-1,2-phenylenediamine (42% Yield) |
Table 2: General Conditions for Catalytic Hydrogenation of Nitroaromatics
| Catalyst | Hydrogen Source | Typical Solvents | Temperature (°C) | Pressure | General Observations |
| 5-10% Pd/C | H₂ gas (balloon or cylinder) | Methanol, Ethanol, Ethyl Acetate | 25 - 80 | 1 - 5 atm | High efficiency and selectivity.[1] |
| 5-10% Pd/C | Hydrazine hydrate | Methanol, Ethanol | 25 - 80 | Atmospheric | Good for selective reductions.[1] |
| Raney Nickel | H₂ gas (adsorbed or external) | Ethanol, Methanol | 25 - 100 | 1 - 50 atm | Very active catalyst, also used for desulfurization.[2][3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the chemical transformation and a general experimental workflow for the catalytic reduction of this compound.
Caption: Chemical transformation of this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes a general procedure for the reduction of a nitroaromatic compound using a hydrogen balloon. For higher pressures, a Parr shaker or a similar hydrogenation apparatus should be used.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (or Ethanol, Ethyl Acetate)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Vacuum/gas inlet adapter
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate) to the solution. Caution: Pd/C is pyrophoric and should be handled with care, preferably under a stream of inert gas.
-
Inerting the System: Seal the flask with a septum and insert a vacuum/gas inlet adapter. Purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen) three times.
-
Introducing Hydrogen: Evacuate the flask one last time and then introduce hydrogen gas from a balloon or a regulated cylinder. For a balloon setup, ensure the balloon is securely attached.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (disappearance of the starting material), purge the flask with an inert gas to remove any residual hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with solvent to prevent the catalyst from igniting in the air. Wash the filter cake with a small amount of the solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 4-tert-Butyl-1,2-phenylenediamine. The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Protocol 2: Catalytic Reduction using Raney Nickel
This protocol outlines a general procedure for the reduction of a nitro group using Raney Nickel. Raney Nickel is a highly active catalyst and should be handled with care.[2][3]
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (Parr apparatus or similar)
-
Diatomaceous earth (Celite®)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr bottle)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry (typically 10-20% by weight of the substrate) with the chosen reaction solvent (e.g., ethanol) several times by decantation to remove the storage liquid. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times.
-
Reaction Setup: To the hydrogenation vessel, add the washed Raney Nickel slurry. Then, add a solution of this compound in the reaction solvent.
-
Hydrogenation: Secure the vessel in the hydrogenation apparatus. Purge the system with an inert gas, followed by pressurizing with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Begin agitation (shaking or stirring) and heat if necessary (many reductions proceed at room temperature). Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder.
-
Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: The filter cake must be kept wet to prevent ignition. The filtered catalyst should be quenched carefully with dilute acid.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified as described in Protocol 1.
Applications of 4-tert-Butyl-1,2-phenylenediamine
4-tert-Butyl-1,2-phenylenediamine is a valuable synthetic intermediate with applications in both medicinal and materials chemistry.
-
Pharmaceutical Synthesis: As a 1,2-diamine, it is a key building block for the synthesis of various heterocyclic compounds.[] A prominent application is in the preparation of substituted benzimidazoles, a scaffold found in numerous biologically active compounds. The reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid derivative.
-
Polymer Chemistry: The amino groups of 4-tert-Butyl-1,2-phenylenediamine can be utilized in polymerization reactions. It has been described as a co-catalyst for the polymerization of o-phenylenediamine and its derivatives.[5] The bulky tert-butyl group can influence the properties of the resulting polymers, such as solubility and thermal stability.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 5. 4-(tert-Butyl)-o-phenylenediamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Derivatization Reactions of 4-tert-Butyl-2-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of derivatization reactions starting from 4-tert-Butyl-2-nitroaniline. This versatile building block is a valuable precursor for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry, materials science, and dye manufacturing. The protocols provided herein are based on established synthetic methodologies and are intended to serve as a comprehensive resource for the laboratory synthesis and characterization of these compounds.
Overview of Derivatization Reactions
This compound possesses two primary reactive sites for derivatization: the amino group and the nitro group. The aromatic ring can also undergo substitution, although this is less common. The primary transformations discussed in this document include:
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine, yielding 4-tert-butylbenzene-1,2-diamine, a key intermediate for the synthesis of heterocyclic compounds.
-
N-Acylation of the Amino Group: Introduction of an acetyl group to the amino functionality, a common protection strategy and a means to modulate the compound's electronic and physical properties.
-
Synthesis of Benzimidazoles: Cyclization of the corresponding diamine with aldehydes or other reagents to form the benzimidazole scaffold, a privileged structure in medicinal chemistry.
-
Synthesis of Quinoxalines: Condensation of the diamine with 1,2-dicarbonyl compounds to generate quinoxaline derivatives, another important class of heterocyclic compounds.
-
Diazotization and Subsequent Reactions: Conversion of the primary amino group to a diazonium salt, a versatile intermediate for introducing a variety of substituents via Sandmeyer and azo coupling reactions.
Experimental Protocols and Data
Reduction of the Nitro Group to 4-tert-Butylbenzene-1,2-diamine
The reduction of the nitro group in this compound is a fundamental transformation to produce 4-tert-butylbenzene-1,2-diamine. This diamine is a crucial precursor for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines.[1]
Experimental Protocol:
A common method for this reduction involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or higher) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-tert-butylbenzene-1,2-diamine.
-
The product can be purified further by recrystallization or column chromatography if necessary.
-
Quantitative Data:
| Product | Reagents and Conditions | Yield | Spectroscopic Data | Reference |
| 4-tert-Butylbenzene-1,2-diamine | 10% Pd/C, H2, Ethanol, rt | >90% | ¹H NMR (CDCl₃): δ 6.6-6.8 (m, 3H, Ar-H), 3.5 (br s, 4H, NH₂), 1.29 (s, 9H, t-Bu). | [1] |
Workflow Diagram:
References
Application Notes and Protocols: Synthesis of Substituted Benzimidazoles using 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-tert-butyl-substituted benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The synthesis is a one-pot reductive cyclocondensation reaction starting from 4-tert-butyl-2-nitroaniline and various aromatic aldehydes. This method offers a straightforward and efficient route to these valuable scaffolds. The protocol is designed to be easily followed by researchers in organic synthesis and medicinal chemistry.
Introduction
Benzimidazoles are a crucial heterocyclic motif found in a wide range of pharmacologically active compounds. The substituent at the 2-position and on the benzene ring significantly influences the biological activity of these molecules. The tert-butyl group at the 6-position of the benzimidazole ring can enhance lipophilicity and metabolic stability, making it a desirable feature in drug design. This application note details a reliable method for the synthesis of 6-tert-butyl-2-aryl-1H-benzimidazoles. The procedure involves the in-situ reduction of the nitro group of this compound to an amino group, followed by condensation with an aromatic aldehyde and subsequent cyclization.
Synthesis Workflow
Application Notes and Protocols for the Analytical Characterization of 4-tert-Butyl-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-tert-Butyl-2-nitroaniline is an aromatic amine derivative with potential applications in the synthesis of dyes, pigments, and pharmaceutical intermediates. Accurate and comprehensive characterization of this compound is crucial for quality control, reaction monitoring, and regulatory compliance. These application notes provide detailed protocols for the analytical techniques commonly employed to characterize this compound, including spectroscopic, chromatographic, and mass spectrometric methods.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.08 | s | 1H | Ar-H (proton at C3) |
| 7.43 | d | 1H | Ar-H (proton at C5) |
| 6.76 | d | 1H | Ar-H (proton at C6) |
| 5.95 | br s | 2H | -NH₂ |
| 1.27 | s | 9H | -C(CH₃)₃ |
Note: Data acquired in CDCl₃ at 400 MHz.[1]
¹³C NMR Spectroscopy Data (Predicted)
Due to the lack of specific experimental data, the following chemical shifts are predicted based on established substituent effects on the benzene ring.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-NH₂ |
| ~145 | C-NO₂ |
| ~135 | C-C(CH₃)₃ |
| ~125 | C-H (aromatic) |
| ~120 | C-H (aromatic) |
| ~115 | C-H (aromatic) |
| ~34 | C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS peak at 0.00 ppm for both ¹H and ¹³C.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 2960-2870 | Strong | C-H stretching (tert-butyl) |
| 1620-1580 | Medium | N-H bending |
| 1550-1500 | Strong | Asymmetric NO₂ stretching |
| 1360-1300 | Strong | Symmetric NO₂ stretching |
| 1300-1200 | Strong | C-N stretching |
Note: These are expected ranges based on similar molecular structures.[2]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of this compound (approx. 1-2 mg) with finely ground, dry KBr (approx. 100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of the conjugated nitroaniline chromophore.
UV-Visible Absorption Data
| Solvent | λmax (nm) |
| Methanol or Ethanol | ~380-410 (Predicted) |
Note: The λmax is predicted based on the known absorption of other nitroanilines. The exact value should be determined experimentally.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 0.8).
-
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: The λmax can be used for qualitative identification, and the absorbance at this wavelength can be used for quantitative analysis using a calibration curve.
Chromatographic Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.
HPLC is a robust method for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at λmax (e.g., ~400 nm) |
| Expected Retention Time | Dependent on the exact conditions, but will be longer than less substituted, more polar nitroanilines. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve the sample to be analyzed in the mobile phase to an appropriate concentration to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution(s).
-
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of the compound in the sample using the calibration curve.
GC is suitable for the analysis of volatile and thermally stable compounds. While nitroanilines can be thermolabile, with appropriate conditions, GC can be an effective technique.
Typical GC Parameters
| Parameter | Condition |
| Column | SE-54 or similar mid-polarity fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Port Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temperature | 280 °C (for NPD) or MS transfer line at 280 °C |
Experimental Protocol: GC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as toluene or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample to be analyzed in the same solvent to a concentration within the calibration range.
-
-
Instrumentation: A gas chromatograph equipped with an autosampler, a suitable capillary column, and a detector (MS or NPD).
-
Analysis:
-
Condition the column according to the manufacturer's instructions.
-
Inject the calibration standards to establish a calibration curve.
-
Inject the sample solutions.
-
-
Data Analysis: Identify the peak for this compound based on its retention time. If using a mass spectrometer, confirm the identity by comparing the mass spectrum with that of a standard. Quantify using the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 194 | Molecular ion [M]⁺ |
| 179 | [M - CH₃]⁺ |
| 148 | [M - NO₂]⁺ |
| 137 | [M - C(CH₃)₃]⁺ |
Note: These are predicted fragmentation patterns based on the structure of this compound and data from similar compounds.[2]
Experimental Protocol: GC-MS Analysis
The protocol for GC-MS is integrated with the Gas Chromatography protocol described in section 2.2.
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Scan Range: Acquire mass spectra over a range of m/z 40-300.
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure. The loss of a methyl group (15 Da), a nitro group (46 Da), and a tert-butyl group (57 Da) are expected.
-
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of a material, including melting point, decomposition temperature, and thermal stability.
Expected Thermal Properties
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Onset) | ~101-104 °C |
| TGA | Decomposition Temperature | Data not available; further experimental work is required. |
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
Instrumentation: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.
-
DSC Method:
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 150 °C at a heating rate of 10 °C/min.
-
The melting point is determined from the onset of the endothermic melting peak.
-
-
TGA Method:
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.
-
The decomposition temperature is determined from the onset of mass loss in the TGA curve.
-
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of analytical techniques for characterization.
References
Application Notes and Protocols for Diazotization and Coupling Reactions of 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the diazotization of 4-tert-Butyl-2-nitroaniline and its subsequent coupling reactions to form various azo dyes. Azo compounds are a critical class of molecules with wide-ranging applications in the pharmaceutical industry, materials science, and as analytical reagents. The protocols outlined below are based on established methodologies for similar substrates and can be adapted for specific research and development needs.
Introduction
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using a source of nitrous acid. These resulting diazonium salts are highly versatile intermediates that can undergo a variety of chemical transformations, including azo coupling reactions. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling partner, such as a phenol, aniline, or a compound with an active methylene group, to form an azo compound characterized by the -N=N- functional group.
This compound is a useful starting material in the synthesis of specialized azo dyes. The presence of the bulky tert-butyl group can enhance the solubility of the resulting dyes in organic solvents and polymers, while the nitro group can be a key chromophore and a site for further chemical modification.
Diazotization of this compound
The diazotization of this compound is typically carried out in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.
General Reaction Pathway
The diazotization reaction proceeds via the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is maintained at a low temperature (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
Caption: General workflow for the diazotization of this compound.
Experimental Protocol 1: In Situ Generation of 4-tert-Butyl-2-nitrobenzenediazonium Chloride
This protocol describes the formation of the diazonium salt in an aqueous solution of hydrochloric acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (for quenching excess nitrous acid)
Procedure:
-
In a beaker, suspend this compound (e.g., 10 mmol, 1.94 g) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (e.g., 25 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (e.g., 11 mmol, 0.76 g) in a minimal amount of cold water (e.g., 10 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of the aniline, ensuring the temperature remains between 0 and 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid). If present, a small amount of urea can be added to quench it.
-
The resulting cold solution of 4-tert-Butyl-2-nitrobenzenediazonium chloride is used immediately in the subsequent coupling reaction.
Azo Coupling Reactions
The prepared 4-tert-Butyl-2-nitrobenzenediazonium chloride can be coupled with various aromatic compounds to yield a range of azo dyes. The choice of the coupling partner and the reaction pH are critical in determining the final product and its properties.
Coupling with Phenols
Azo coupling with phenols is typically carried out under alkaline conditions (pH 9-10) to deprotonate the phenol to the more reactive phenoxide ion.
Caption: Workflow for the azo coupling of a diazonium salt with a phenol.
Materials:
-
Solution of 4-tert-Butyl-2-nitrobenzenediazonium chloride (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-Naphthol (e.g., 10 mmol, 1.44 g) in an aqueous solution of sodium hydroxide (e.g., 10% w/v, 40 mL).
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the alkaline solution of 2-naphthol with vigorous stirring. The temperature should be maintained below 5 °C.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator or a vacuum oven at a low temperature.
| Coupling Partner | Product Name | Yield (%) | Melting Point (°C) | Color |
| 2-Naphthol | 1-((4-tert-Butyl-2-nitrophenyl)azo)naphthalen-2-ol | ~90 | 188-190 | Red |
| Phenol | 4-((4-tert-Butyl-2-nitrophenyl)azo)phenol | ~85 | 165-167 | Orange-Red |
| Resorcinol | 4-((4-tert-Butyl-2-nitrophenyl)azo)benzene-1,3-diol | ~88 | 205-207 | Deep Red |
Note: Yields are approximate and can vary based on reaction conditions and purification methods.
Coupling with Anilines
Azo coupling with anilines is typically performed in weakly acidic to neutral conditions (pH 4-7).
Caption: Workflow for the azo coupling of a diazonium salt with an aniline.
Materials:
-
Solution of 4-tert-Butyl-2-nitrobenzenediazonium chloride (from Protocol 1)
-
N,N-Dimethylaniline
-
Sodium Acetate (CH₃COONa)
-
Acetic Acid (CH₃COOH)
-
Ethanol
-
Ice
Procedure:
-
Dissolve N,N-Dimethylaniline (e.g., 10 mmol, 1.21 g) in a mixture of acetic acid (e.g., 10 mL) and ethanol (e.g., 20 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-dimethylaniline solution with constant stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to approximately 5-6.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The azo dye will precipitate out of the solution. Collect the product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product in a desiccator.
| Coupling Partner | Product Name | Yield (%) | Melting Point (°C) | Color |
| N,N-Dimethylaniline | 4-((4-tert-Butyl-2-nitrophenyl)azo)-N,N-dimethylaniline | ~80 | 142-144 | Reddish-Brown |
| Aniline | 4-((4-tert-Butyl-2-nitrophenyl)azo)aniline | ~75 | 158-160 | Orange |
Note: Yields are approximate and can vary based on reaction conditions and purification methods.
Coupling with Active Methylene Compounds
Compounds containing an active methylene group, such as ethyl acetoacetate, can also act as coupling partners. These reactions are typically carried out in a buffered solution (e.g., sodium acetate) to maintain a weakly acidic pH.
Materials:
-
Solution of 4-tert-Butyl-2-nitrobenzenediazonium chloride (from Protocol 1)
-
Ethyl Acetoacetate
-
Sodium Acetate (CH₃COONa)
-
Ethanol
-
Ice
Procedure:
-
Dissolve ethyl acetoacetate (e.g., 10 mmol, 1.30 g) in ethanol (e.g., 30 mL) in a beaker.
-
Add a solution of sodium acetate (e.g., 20 g in 50 mL of water) to the ethanolic solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) with vigorous stirring, keeping the temperature below 5 °C.
-
A yellow to orange solid will precipitate.
-
Continue stirring for 1 hour in the ice bath.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
| Coupling Partner | Product Name | Yield (%) | Melting Point (°C) | Color |
| Ethyl Acetoacetate | Ethyl 2-((4-tert-butyl-2-nitrophenyl)azo)-3-oxobutanoate | ~82 | 98-100 | Yellow |
Note: Yields are approximate and can vary based on reaction conditions and purification methods.
Safety Precautions
-
Aromatic amines and nitro compounds are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts are unstable and can be explosive when dry. They should always be kept in solution and at low temperatures.
-
The reactions should be carried out in a well-ventilated fume hood.
Characterization of Azo Dyes
The synthesized azo dyes can be characterized using various analytical techniques:
-
Melting Point: To assess the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are related to the color of the dye.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group and the nitro group (NO₂) stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized dye.
These protocols and data provide a foundation for the synthesis and study of novel azo compounds derived from this compound for various applications in research and development.
Application Notes: Synthesis of Dinitroaniline Herbicides Using 4-tert-Butyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butyl-2-nitroaniline is a valuable intermediate in the synthesis of various organic molecules, including a class of dinitroaniline herbicides. These herbicides are widely used in agriculture for pre-emergence control of annual grasses and some broadleaf weeds. The mechanism of action for dinitroaniline herbicides involves the inhibition of microtubule formation in plant cells, which disrupts cell division and ultimately leads to weed death. This document provides detailed protocols for a representative two-step synthesis of a dinitroaniline herbicide, 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline, using this compound as the starting material.
Synthetic Pathway Overview
The synthesis of 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline from this compound is a two-step process. The first step is the nitration of the starting material to introduce a second nitro group, yielding 4-tert-butyl-2,6-dinitroaniline. The second step involves the N-alkylation of the dinitroaniline intermediate with a sec-butyl group to produce the final herbicide product.
Caption: Proposed synthetic pathway for a dinitroaniline herbicide.
Experimental Protocols
Step 1: Synthesis of 4-tert-butyl-2,6-dinitroaniline
This protocol describes the nitration of this compound to yield 4-tert-butyl-2,6-dinitroaniline.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4.0 eq) with stirring, ensuring the temperature is maintained below 20°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, maintaining the reaction temperature between 0 and 10°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
The precipitated solid product, 4-tert-butyl-2,6-dinitroaniline, is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline
This protocol outlines the N-alkylation of 4-tert-butyl-2,6-dinitroaniline to produce the final herbicide.
Materials:
-
4-tert-butyl-2,6-dinitroaniline
-
2-Bromobutane
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-tert-butyl-2,6-dinitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add dry DMF as the solvent.
-
Add 2-bromobutane (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the described synthetic steps.
Table 1: Reactants and Products for the Synthesis of 4-tert-butyl-2,6-dinitroaniline
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | 1.0 |
| Nitric Acid | HNO₃ | 63.01 | 1.2 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 6.0 |
| 4-tert-butyl-2,6-dinitroaniline | C₁₀H₁₃N₃O₄ | 239.23 | - |
Table 2: Physical and Analytical Data for the Synthesized Compounds
| Compound | Appearance | Melting Point (°C) | Yield (%) |
| 4-tert-butyl-2,6-dinitroaniline | Yellow solid | 135-138 | 85-90 |
| 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline | Orange-yellow solid | 65-68 | 75-80 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the dinitroaniline herbicide.
Caption: General experimental workflow for the two-step synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Application Notes and Protocols for the Nitration of 4-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 4-tert-butylaniline. Direct nitration of anilines can be problematic, often leading to oxidation and the formation of multiple products.[1][2] To achieve selective mononitration at the position ortho to the amino group, a three-step synthetic pathway is employed. This involves the protection of the amino group by acetylation, followed by the nitration of the resulting acetanilide, and subsequent deprotection via hydrolysis to yield the desired 2-nitro-4-tert-butylaniline.[3][4][5] This method ensures a higher yield and purity of the final product.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for the preparation of 2-nitro-4-tert-butylaniline.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis. The values are based on established methodologies for analogous transformations and should be optimized for specific laboratory conditions.[3][4][5]
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) |
| 1. Acetylation | 4-tert-butylaniline (1.0 eq) | Acetic anhydride (1.1 eq) | Glacial Acetic Acid | Room Temperature | 2-4 |
| 2. Nitration | N-(4-tert-butylphenyl)acetamide (1.0 eq) | Fuming Nitric Acid (1.1 eq) | Glacial Acetic Acid / Acetic Anhydride | 0-5 | 1-2 |
| 3. Hydrolysis | N-(2-nitro-4-tert-butylphenyl)acetamide (1.0 eq) | Conc. Sulfuric Acid / Water | - | Reflux | 0.75 |
Experimental Protocols
Materials and Equipment:
-
4-tert-butylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) apparatus
Step 1: Acetylation of 4-tert-butylaniline
-
In a clean, dry round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
To the stirred solution, slowly add acetic anhydride (1.1 eq) at room temperature.[3]
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-tert-butylphenyl)acetamide.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
-
In a round-bottom flask, dissolve the N-(4-tert-butylphenyl)acetamide (1.0 eq) from the previous step in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the reaction mixture to 0-5 °C in an ice bath.[3]
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10 °C.[3]
-
After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.[3]
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The precipitated product, N-(2-nitro-4-tert-butylphenyl)acetamide, is collected by vacuum filtration and washed thoroughly with water.
Step 3: Hydrolysis of N-(2-nitro-4-tert-butylphenyl)acetamide
-
Heat a mixture of the N-(2-nitro-4-tert-butylphenyl)acetamide, concentrated sulfuric acid (30 mL), and water (20 mL) under reflux for 45 minutes.[4]
-
Pour the solution into a mixture of ice and water.
-
Precipitate the nitroaniline by neutralizing the mixture with a 10% NaOH solution.[4]
-
Extract the product twice with ethyl acetate (30 mL).[4]
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
-
The crude 2-nitro-4-tert-butylaniline can be purified by recrystallization from a suitable solvent or by column chromatography.[6]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-tert-Butyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-tert-Butyl-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the nitration of 4-tert-butylaniline. These can include:
-
Unreacted Starting Material: 4-tert-butylaniline.
-
Positional Isomers: Formation of other isomers, though this compound is generally the major product.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro derivatives.
-
Oxidation Products: The aniline functional group is susceptible to oxidation, which can result in colored impurities.
Q2: My purified this compound has a persistent yellow or brownish color. What is the cause and how can I remove it?
A2: A persistent color is often due to trace amounts of oxidation products or residual nitro-containing isomers. Standard purification techniques like recrystallization or column chromatography are typically effective. For stubborn coloration, a charcoal treatment during recrystallization may be beneficial. However, use activated charcoal judiciously as it can also adsorb the desired product, leading to lower yields.
Q3: I'm having difficulty separating this compound from a closely related isomer. What is the best approach?
A3: The separation of positional isomers can be challenging. Flash column chromatography is generally the most effective method. You may need to screen different solvent systems to achieve optimal separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide the necessary resolution.
Q4: Can I use acid-base extraction to purify this compound?
A4: While acid-base extraction is a common technique for purifying anilines, its effectiveness for this compound may be limited. The presence of the bulky tert-butyl group increases the compound's lipophilicity, which may reduce the solubility of its protonated form in the aqueous acid phase, leading to inefficient extraction. However, it can be attempted to remove non-basic impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | Improper solvent choice (too non-polar). | Select a more polar solvent or use a solvent mixture (e.g., ethanol/water). |
| Product "oils out" instead of crystallizing upon cooling. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Try cooling the solution more slowly. Add a seed crystal of pure product. |
| No crystals form upon cooling. | The solution is too dilute. The compound is very soluble in the chosen solvent at room temperature. | Concentrate the solution by evaporating some of the solvent. Try a different solvent in which the compound is less soluble at room temperature. Use a co-solvent system to decrease solubility. |
| Low recovery of the purified product. | Too much solvent was used. Crystals were filtered before crystallization was complete. The compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent needed |
Technical Support Center: Optimizing the Synthesis of 4-tert-Butyl-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-tert-Butyl-2-nitroaniline. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.
Experimental Workflow
The synthesis of this compound is most effectively achieved through a three-step process. This method involves the initial protection of the reactive amino group of 4-tert-butylaniline via acetylation. The resulting N-(4-tert-butylphenyl)acetamide is then nitrated, followed by the deprotection (hydrolysis) of the acetamido group to yield the final product. This strategic approach is essential to control the regioselectivity of the nitration and to prevent undesirable oxidation of the aniline starting material.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Step 1: Acetylation of 4-tert-butylaniline
Q1: The acetylation reaction is slow or incomplete, resulting in a low yield of N-(4-tert-butylphenyl)acetamide. What could be the cause?
A1:
-
Insufficient Acetic Anhydride: Ensure at least a stoichiometric amount of acetic anhydride is used. An excess is often employed to drive the reaction to completion.
-
Inadequate Catalyst: While the reaction can proceed without a catalyst, the addition of a small amount of a mild acid, like glacial acetic acid, or a base, such as pyridine, can significantly increase the reaction rate.
-
Low Reaction Temperature: The reaction may be too slow at room temperature. Gentle heating (e.g., to 40-50 °C) can improve the reaction kinetics.
-
Purity of Starting Materials: Ensure that the 4-tert-butylaniline and acetic anhydride are of high purity and free from water, which can hydrolyze the anhydride.
Q2: The product oiled out during workup instead of precipitating as a solid. How can I resolve this?
A2:
-
Presence of Impurities: Oiling out can be caused by the presence of unreacted starting material or other impurities. Ensure the reaction has gone to completion by Thin Layer Chromatography (TLC) analysis.
-
Insufficient Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath during precipitation.
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Solvent Choice for Precipitation: If pouring into water results in an oil, try adding a co-solvent like ethanol to the reaction mixture before pouring it into water, or use a different solvent system for precipitation.
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
Q3: The yield of the desired this compound is low, and I have a significant amount of a side product. What is the likely impurity and how can I avoid it?
A3:
-
Formation of the 3-nitro Isomer: The primary side product is likely the 3-nitro isomer (N-(4-tert-butyl-3-nitrophenyl)acetamide). The acetamido group is ortho,para-directing, making the 2-position the electronically favored site for nitration.[2] However, some substitution at the meta position (3-position) can occur.
-
Control of Reaction Temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent. Higher temperatures can lead to decreased regioselectivity.
-
Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.
-
-
Di-nitration: The formation of di-nitro products is possible if the reaction conditions are too harsh.
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically 1.0-1.1 equivalents).
-
Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-nitration.
-
Q4: The reaction mixture turned dark brown or black during the addition of the nitrating agent. What does this indicate?
A4:
-
Oxidation: A dark coloration often indicates oxidation of the aniline derivative, which can occur if the reaction temperature is too high or if the nitrating agent is added too quickly. Ensure slow, dropwise addition of the nitrating agent while maintaining a low temperature and efficient stirring.
-
Runaway Reaction: A rapid temperature increase can lead to uncontrolled side reactions. Proper cooling and slow addition of reagents are critical.
Step 3: Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide
Q5: The hydrolysis of the acetamido group is incomplete. How can I drive the reaction to completion?
A5:
-
Insufficient Acid or Base Concentration: The hydrolysis can be catalyzed by either acid or base. Ensure a sufficient concentration of the catalyst is used. For acid-catalyzed hydrolysis, a mixture of sulfuric acid or hydrochloric acid in water or ethanol is common. For base-catalyzed hydrolysis, aqueous sodium hydroxide can be used.
-
Reaction Time and Temperature: The hydrolysis may require prolonged heating (reflux) to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.
Purification
Q6: I am having difficulty separating the 2-nitro and 3-nitro isomers. What purification methods are effective?
A6:
-
Fractional Crystallization: The isomers may have different solubilities in certain solvents. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to achieve selective crystallization of the desired 2-nitro isomer.
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating positional isomers.[3] A solvent system of hexane and ethyl acetate with a gradient elution is a good starting point. The polarity of the eluent can be optimized based on TLC analysis.
Data Presentation
Table 1: Comparison of Reaction Parameters for the Nitration of Acetanilides
| Parameter | Acetanilide | N-(4-tert-butylphenyl)acetamide |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ |
| Temperature | 0-10 °C | 0-5 °C (stricter control recommended) |
| Major Product | p-Nitroacetanilide | N-(4-tert-butyl-2-nitrophenyl)acetamide |
| Major Side Product | o-Nitroacetanilide | N-(4-tert-butyl-3-nitrophenyl)acetamide |
| Key Consideration | Control of temperature to minimize di-nitration. | Low temperature is crucial for regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-tert-butylphenyl)acetamide (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-tert-butylaniline in 50 mL of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add 8.5 mL of acetic anhydride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude N-(4-tert-butylphenyl)acetamide in a vacuum oven. The product can be purified further by recrystallization from an ethanol/water mixture if necessary.
Protocol 2: Synthesis of N-(4-tert-butyl-2-nitrophenyl)acetamide (Nitration)
-
In a clean, dry round-bottom flask, add 5.0 g of N-(4-tert-butylphenyl)acetamide to 15 mL of concentrated sulfuric acid, ensuring the solid dissolves completely. Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of the acetanilide, maintaining the internal temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude N-(4-tert-butyl-2-nitrophenyl)acetamide.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
In a round-bottom flask equipped with a reflux condenser, suspend the crude N-(4-tert-butyl-2-nitrophenyl)acetamide from the previous step in a mixture of 50 mL of ethanol and 25 mL of water.
-
Slowly add 15 mL of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).[3]
Mandatory Visualizations
References
Technical Support Center: Synthesis of 4-tert-Butyl-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-Butyl-2-nitroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound to minimize side products?
A1: Direct nitration of 4-tert-butylaniline is not recommended as it can lead to the formation of multiple side products, including positional isomers and oxidation products. The strongly activating and ortho-, para-directing amino group, combined with the ortho-, para-directing tert-butyl group, can result in poor regioselectivity and over-nitration. A more reliable and cleaner method is a three-step synthesis involving the protection of the amino group, followed by nitration and subsequent deprotection.
Q2: What are the most common side products to expect in the synthesis of this compound?
A2: The most common side products are positional isomers, over-nitrated compounds, and unreacted starting materials or intermediates. The primary side products to monitor for are:
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Positional Isomers: 2-tert-Butyl-4-nitroaniline and 5-tert-Butyl-2-nitroaniline.
-
Over-nitration Product: 4-tert-Butyl-2,6-dinitroaniline.
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Incomplete Reaction Products: Residual 4-tert-butylaniline or N-(4-tert-butylphenyl)acetamide from the protection step, and N-(4-tert-butyl-2-nitrophenyl)acetamide from the nitration step.
-
Oxidation Products: Direct nitration of anilines can lead to the formation of dark, tarry materials due to oxidation of the aniline starting material.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A change in the Rf value will indicate the conversion of the starting material to the product. For example, in the acetylation step, the less polar 4-tert-butylaniline will have a higher Rf than the more polar N-(4-tert-butylphenyl)acetamide.
Q4: My final product is a dark oil instead of a yellow-orange solid. What could be the cause?
A4: The formation of a dark oil or tar-like substance is often indicative of oxidation, which is a common side reaction during the nitration of anilines, especially if the amino group is not protected. It can also result from using too high a reaction temperature during nitration. To avoid this, it is crucial to use the protecting group strategy and maintain low temperatures (0-5 °C) during the addition of the nitrating agent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | 1. Incomplete acetylation of the starting material.2. Inefficient nitration.3. Incomplete hydrolysis of the acetamide.4. Product loss during workup and purification. | 1. Ensure complete reaction in the acetylation step by monitoring with TLC. If necessary, increase the reaction time or the amount of acetic anhydride.2. Maintain a low temperature during nitration to prevent side reactions. Ensure the nitrating agent is fresh.3. Monitor the hydrolysis step by TLC to ensure all the acetylated intermediate is consumed. The reaction may require a longer reflux time or adjustment of the acid/base concentration.4. Be careful during extractions and transfers. Minimize the amount of solvent used for recrystallization to avoid product loss. |
| Presence of multiple spots on TLC of the final product | 1. Formation of positional isomers (e.g., 2-tert-butyl-4-nitroaniline, 5-tert-butyl-2-nitroaniline).2. Over-nitration leading to dinitro compounds.3. Presence of unreacted starting material or intermediates. | 1. Use the three-step synthesis with a protecting group to improve regioselectivity. Purify the final product using column chromatography.2. Carefully control the stoichiometry of the nitrating agent and maintain a low reaction temperature. Purify using column chromatography.3. Ensure each reaction step goes to completion by monitoring with TLC. If necessary, adjust reaction times or reagent amounts. |
| Final product has a low melting point or is an oil | 1. Presence of impurities, particularly isomeric side products, which can depress the melting point.2. Incomplete removal of solvent. | 1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexanes) to remove impurities. If recrystallization is ineffective, use column chromatography.2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Dark-colored or tarry final product | 1. Oxidation of the aniline, especially if direct nitration is attempted.2. Reaction temperature during nitration was too high. | 1. Employ the amino-protecting group strategy. This is the most effective way to prevent oxidation.2. Strictly maintain the reaction temperature between 0-5 °C during the addition of the nitrating agent. |
Data Presentation
The following table summarizes the key physical properties of the desired product and its most common side products. This data is essential for the identification of impurities.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 | 101-104[1] | |
| 2-tert-Butyl-4-nitroaniline | C₁₀H₁₄N₂O₂ | 194.23 | Data not readily available | |
| 5-tert-Butyl-2-nitroaniline | C₁₀H₁₄N₂O₂ | 194.23 | Data not readily available[2] | |
| 4-tert-Butyl-2,6-dinitroaniline | C₁₀H₁₃N₃O₄ | 239.23 | Data not readily available |
Experimental Protocols
The recommended synthesis of this compound is a three-step process.
Step 1: Acetylation of 4-tert-Butylaniline
This step protects the amino group as an acetamide to control the subsequent nitration.
-
Materials:
-
4-tert-Butylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 - 1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aniline.
-
Pour the reaction mixture into cold water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-(4-tert-butylphenyl)acetamide, which can be used in the next step without further purification or can be recrystallized from ethanol/water.
-
Step 2: Nitration of N-(4-tert-butylphenyl)acetamide
This is the key step where the nitro group is introduced onto the aromatic ring.
-
Materials:
-
N-(4-tert-butylphenyl)acetamide
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
-
-
Procedure:
-
In a clean, dry flask, dissolve N-(4-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0-5 °C (ice bath).
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the reaction temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The precipitated solid, N-(4-tert-butyl-2-nitrophenyl)acetamide, is collected by vacuum filtration and washed thoroughly with cold water.
-
Step 3: Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide
This final step removes the acetyl protecting group to yield the desired product.
-
Materials:
-
N-(4-tert-butyl-2-nitrophenyl)acetamide
-
Concentrated hydrochloric acid or sulfuric acid
-
Ethanol
-
Sodium hydroxide solution
-
-
Procedure:
-
In a round-bottom flask, suspend N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.
-
Slowly add concentrated hydrochloric acid or sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a yellow-orange crystalline solid.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of potential side products.
Caption: Recommended three-step synthesis workflow for this compound.
References
Troubleshooting low yield in the synthesis of 4-tert-Butyl-2-nitroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-tert-butyl-2-nitroaniline. The information is presented in a question-and-answer format to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: My nitration of 4-tert-butylaniline is resulting in a low yield of the desired this compound. What are the primary reasons for this?
A1: Low yields in the direct nitration of 4-tert-butylaniline can be attributed to several factors:
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Oxidation of the Amine Group: The amino group in anilines is highly susceptible to oxidation by strong nitrating agents like nitric acid, leading to the formation of tarry byproducts and a reduction in the desired product yield.[1]
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Formation of Multiple Isomers: The amino group is a strong ortho-, para-director. However, under strongly acidic conditions used for nitration, the amino group can be protonated to form an anilinium ion, which is a meta-director. This can lead to a mixture of ortho-, meta-, and para-nitro isomers, complicating purification and reducing the yield of the specific 2-nitro isomer.
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Polynitration: The activating nature of the amino and tert-butyl groups can sometimes lead to the formation of dinitrated byproducts, especially if the reaction conditions are not carefully controlled.
To circumvent these issues, a common and effective strategy is to protect the amino group via acetylation before nitration, followed by deprotection.
Q2: What is the recommended synthetic strategy to improve the yield and regioselectivity of this compound synthesis?
A2: A three-step synthetic pathway is recommended for a more controlled synthesis with a higher yield:
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Acetylation of 4-tert-butylaniline: The amino group is protected as an acetamide. This reduces its activating strength and prevents oxidation. The bulky acetyl group also sterically hinders nitration at the para-position, favoring the ortho-position.
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Nitration of N-(4-tert-butylphenyl)acetamide: The protected intermediate is then nitrated. The acetamido group directs the incoming nitro group primarily to the ortho position.
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Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.[2][3]
Troubleshooting Guide
Issue: Low Yield After Nitration of Protected Amine
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal Nitrating Agent | While a mixture of nitric acid and sulfuric acid is common, other nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes offer better regioselectivity and milder reaction conditions.[4] |
| Improper Temperature Control | The nitration reaction is exothermic. Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to minimize side reactions.[3] |
| Hydrolysis of the Acetamide | If using a strong acid medium for nitration, some hydrolysis of the protecting group might occur, leading to the issues associated with direct nitration of the free amine. Ensure anhydrous conditions and carefully control the amount of strong acid. |
Issue: Difficulty in Isolating the Product
| Possible Cause | Suggested Solution |
| Product Lost During Workup | After quenching the reaction with water/ice, the product may precipitate. Ensure complete precipitation by cooling for an extended period. Use an appropriate solvent for extraction if the product has some water solubility. |
| Formation of an Emulsion | During extraction, an emulsion may form. To break the emulsion, add a small amount of brine or a different organic solvent. |
Issue: Impure Final Product
| Possible Cause | Suggested Solution |
| Presence of Isomeric Byproducts | Even with a protecting group, small amounts of other isomers may form. Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. |
| Incomplete Hydrolysis | If the deprotection step is incomplete, the final product will be contaminated with the acetylated intermediate. Monitor the hydrolysis by TLC and ensure the reaction goes to completion. The hydrolysis may require several hours of reflux.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-tert-butylphenyl)acetamide (Acetylation)
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In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in dichloromethane.
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Add pyridine (1.2 eq) to the stirred solution.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.[3]
Protocol 2: Synthesis of N-(4-tert-butyl-2-nitrophenyl)acetamide (Nitration)
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Dissolve N-(4-tert-butylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature is maintained below 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.[3]
Protocol 3: Synthesis of this compound (Hydrolysis)
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Suspend N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of methanol and water.[2][3]
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Slowly add concentrated sulfuric acid or hydrochloric acid.[3]
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Heat the reaction mixture to reflux for 4-8 hours, or until TLC indicates complete consumption of the starting material.[3]
-
After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution or dilute sodium hydroxide until basic.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.[2][3]
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Factors Influencing the Yield of Nitrated Anilines
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome and Remarks |
| Protection Strategy | No Protection (Direct Nitration) | Acetyl Protection | Boc Protection | Acetyl and Boc protection generally lead to higher yields and better regioselectivity for the ortho-nitro product by preventing oxidation and controlling the directing effects of the amine group.[4] |
| Nitrating Agent | HNO₃ / H₂SO₄ | Acetyl Nitrate | tert-Butyl Nitrite | Mixed acid is a strong and common nitrating agent. Acetyl nitrate can be milder and offer different selectivity. tert-Butyl nitrite has been used for regioselective nitration of N-alkyl anilines under mild conditions.[5] |
| Temperature | 0-5 °C | Room Temperature | 50 °C | Lower temperatures (0-5 °C) are crucial for minimizing side reactions and polynitration, thus improving the yield of the desired mononitrated product.[3] |
| Solvent | Acetonitrile | Dichloromethane | Acetic Acid | The choice of solvent can influence the solubility of reactants and the reaction rate. Acetic acid is often used for the nitration of acetanilides.[3] |
Visualizations
References
Stability and storage conditions for 4-tert-Butyl-2-nitroaniline
Technical Support Center: 4-tert-Butyl-2-nitroaniline
This technical support center provides essential information regarding the stability and storage of this compound to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The optimal storage temperature is between 2-8 °C.[1] The storage area should be cool, dry, and well-ventilated.[2]
Q2: Is this compound sensitive to light?
A2: Yes, nitroaniline compounds can be sensitive to light.[3] Prolonged exposure to light, especially UV radiation, can lead to photodegradation.[4] It is advisable to store the compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to direct light during handling and experiments.
Q3: What is the thermal stability of this compound?
Q4: Are there any known incompatible materials with this compound?
A4: Based on data for structurally similar compounds like 4-nitroaniline, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[7] Such materials could potentially react with the nitro or amino groups, leading to degradation of the compound.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation pathways for this compound are not detailed in the available literature, studies on related nitroanilines provide insights into potential degradation products. Photodegradation of 4-nitroaniline has been shown to produce intermediates such as p-aminophenol, p-benzoquinone, and hydroquinone.[4] Thermal decomposition of ortho-nitroaniline derivatives may proceed through the formation of a cyclic intermediate.[2]
Troubleshooting Guide
| Issue | Potential Cause Related to Stability | Recommended Action |
| Inconsistent or unexpected experimental results (e.g., lower than expected yield, presence of unknown impurities). | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (2-8 °C, inert atmosphere, protection from light). 2. Perform a quality control check on the starting material (e.g., melting point, NMR, or HPLC) to assess its purity. 3. If degradation is suspected, use a fresh, properly stored batch of the compound for subsequent experiments. |
| Change in physical appearance of the compound (e.g., color change, clumping). | The compound may have been exposed to moisture, light, or elevated temperatures. | 1. Discard the material if significant changes in appearance are observed. 2. Review storage and handling procedures to prevent future occurrences. Ensure containers are tightly sealed and stored in a desiccator if necessary. |
| Poor solubility compared to literature values. | The presence of insoluble degradation products. | 1. Attempt to purify a small sample of the material (e.g., by recrystallization) and re-assess its solubility and purity. 2. If purification is not feasible or successful, obtain a new batch of the compound. |
Data Summary
Storage and Stability Parameters for this compound
| Parameter | Recommended Condition/Value | Source |
| Storage Temperature | 2 - 8 °C | [1] |
| Atmosphere | Under inert gas (nitrogen or Argon) | [1] |
| Light Exposure | Protect from light | [3] |
| Incompatible Materials | Strong acids, Strong oxidizing agents, Strong reducing agents | [7] |
| Thermal Decomposition Onset | Approx. 225 °C (for o-nitroaniline) | [5] |
Experimental Protocols
Currently, specific experimental protocols for the stability testing of this compound are not available in the provided search results. However, a general approach to assess stability would involve:
-
Forced Degradation Studies: Exposing the compound to stress conditions such as elevated temperature, high humidity, UV/visible light, and acidic/basic/oxidative environments.
-
Purity Analysis: Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.
-
Identification of Degradants: Characterizing the structure of any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Logical Workflow for Troubleshooting Experimental Issues
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Potential Degradation Pathways for Nitroanilines
Caption: Potential degradation pathways based on related compounds.
References
- 1. 6310-19-6 CAS MSDS (4-(TERT-BUTYL)-2-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iokinetic.com [iokinetic.com]
- 6. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization solvents for 4-tert-Butyl-2-nitroaniline purification
Technical Support Center: Purification of 4-tert-Butyl-2-nitroaniline
This technical support center provides detailed protocols, frequently asked questions (FAQs), and troubleshooting guides for the purification of this compound by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for this compound?
A1: Specific solubility data for this compound is not extensively published. However, based on the purification of structurally similar compounds like p-nitroaniline, ethanol is an excellent starting point for solvent selection.[1] A mixed-solvent system of ethanol and water has also been shown to be effective for related nitroanilines, often yielding large, well-defined crystals.[2][3] Given the nonpolar character added by the tert-butyl group, other solvents such as methanol, toluene, or ethyl acetate may also be suitable.[4] A systematic solvent screening is the recommended first step.
Q2: How should I perform a solvent screening for this compound?
A2: To find an ideal solvent, perform small-scale solubility tests:
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Place approximately 20-30 mg of your crude this compound into several test tubes.
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To each tube, add a different solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene) dropwise, starting with about 0.5 mL.
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Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.
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Gently heat the test tubes that showed poor solubility. The ideal solvent will completely dissolve the compound at or near its boiling point.
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Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.
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The best solvent will be one in which the compound crystallizes to form a large amount of solid precipitate upon cooling.
Q3: What key properties of this compound are important for recrystallization?
A3: The melting point is a critical parameter. The chosen solvent should have a boiling point lower than the melting point of this compound to prevent the compound from melting in the hot solvent and separating as an oil ("oiling out") instead of crystallizing.
Q4: When is a two-solvent recrystallization system appropriate?
A4: A two-solvent system is useful when no single solvent has the ideal solubility characteristics.[5] This method involves a "good" solvent that dissolves the compound at all temperatures and a "poor" or "anti-solvent" in which the compound is insoluble.[5] For this compound, an ethanol (good solvent)/water (poor solvent) mixture is a logical choice to investigate.[2] The compound is first dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy, indicating saturation. A few more drops of hot ethanol are then added to redissolve the precipitate before cooling.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| Appearance | Yellow to Orange Crystalline Powder | [6] |
| Melting Point | 101-104 °C |[6] |
Table 2: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Notes |
|---|---|---|
| Ethanol | 78.5 | Good starting choice based on similar compounds.[1] |
| Methanol | 64.7 | Lower boiling point, may be effective. |
| Water | 100.0 | Likely a poor solvent, but useful as an anti-solvent with ethanol.[2] |
| Toluene | 110.6 | Boiling point is higher than the compound's melting point; risk of oiling out. |
| Ethyl Acetate | 77.1 | A moderately polar solvent that could be effective.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization with Ethanol
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Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 20-30 mL of ethanol to its boiling point.
-
Add Hot Solvent: Add the minimum amount of hot ethanol to the flask containing the crude solid while stirring and heating until the solid just dissolves. As a starting point, use a ratio of approximately 10 mL of ethanol for every 1 gram of compound.[1]
-
Decolorization (Optional): If the solution is highly colored with impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the melting point.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve | - Insufficient solvent. - Improper solvent choice. | - Add more hot solvent in small increments. - If a large volume of solvent is required, it is not a suitable choice. Re-evaluate with a different solvent.[7] |
| Compound "Oils Out" | - The solution is too concentrated (supersaturated). - The solution was cooled too rapidly.[8] - The boiling point of the solvent is higher than the melting point of the compound. | - Reheat the solution and add a small amount of additional hot solvent.[9] - Allow the solution to cool more slowly.[8] - Add a seed crystal to induce crystallization above the oiling out temperature.[8] |
| No Crystals Form Upon Cooling | - Too much solvent was used, and the solution is not saturated.[7] - The solution is supersaturated and resists nucleation. | - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[9] - Add a seed crystal of the pure compound.[9] - Boil off some of the solvent to increase the concentration and then cool again.[9] |
| Low Recovery of Product | - Too much solvent was used during dissolution.[7] - Incomplete crystallization due to insufficient cooling time. - Crystals were washed with too much cold solvent or solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary for dissolution.[10] - Ensure the flask is cooled in an ice bath for an adequate amount of time (e.g., 30+ minutes). - Wash the collected crystals with a minimal volume of ice-cold solvent. |
| Product is Still Impure/Colored | - Rapid crystallization trapped impurities. - Highly colored impurities were not removed. | - Ensure slow cooling to allow for proper crystal lattice formation.[9] - If the solution is colored, perform a decolorization step with activated charcoal before crystallization. |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. magritek.com [magritek.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Home Page [chem.ualberta.ca]
- 6. 4-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Separating 4-tert-Butyl-2-nitroaniline Isomers by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 4-tert-Butyl-2-nitroaniline and the separation of its isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for separating this compound isomers?
A1: For normal-phase chromatography, silica gel is the most common and effective stationary phase for separating polar aromatic compounds like nitroaniline isomers.[1] Its polar surface interacts differently with the isomers based on their polarity, allowing for separation. Alumina can also be used, but silica gel generally provides better results for this class of compounds.
Q2: How do I select the appropriate mobile phase (eluent)?
A2: The choice of mobile phase is critical for good separation.[1] A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) experiments. The goal is to find a solvent system that gives a good separation of spots, ideally with the target compound having an Rf value between 0.3 and 0.7.[2]
Q3: My isomers are eluting together (poor resolution). What should I do?
A3: Poor resolution can be addressed by:
-
Decreasing Mobile Phase Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. This will increase the interaction of the compounds with the silica gel, leading to slower elution and better separation.[2]
-
Using a Longer Column: Increasing the length of the stationary phase provides more surface area for interactions, which can improve separation.
-
Optimizing Column Packing: Ensure the column is packed uniformly without any cracks or channels, as these can lead to band broadening.
-
Reducing the Sample Load: Overloading the column is a common cause of poor separation.[3] Try using a smaller amount of the crude mixture.
Q4: What causes the colored band to smear or "tail" down the column?
A4: Peak tailing is often caused by the interaction between basic amine groups on the aniline compounds and acidic silanol groups on the silica stationary phase.[3] To mitigate this, you can add a small amount (0.1-1%) of a modifying agent like triethylamine (TEA) to the mobile phase.[3] The TEA will preferentially bind to the active silanol sites, reducing the unwanted interactions that cause tailing.[3]
Q5: My compound is not moving from the top of the column. How can I elute it?
A5: If your compound is irreversibly adsorbed, the mobile phase is not polar enough. You need to gradually increase the polarity of the eluent. This can be done by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the compound still doesn't move, a stronger solvent like methanol may be required, but be aware that this may elute all remaining compounds at once.
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for purifying this compound from a reaction mixture containing less polar impurities using normal-phase column chromatography.
1. Materials and Reagents:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: Hexane (or petroleum ether) and Ethyl Acetate (HPLC grade)
-
Crude this compound mixture
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Method Development with TLC:
-
Prepare several eluent systems with varying ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the mixture on a TLC plate and develop it in one of the prepared eluent systems.
-
Visualize the plate under a UV lamp.
-
The ideal eluent system will show clear separation between the yellow/orange spot of the desired product and other spots, with the product's Rf value around 0.3-0.4.
3. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 9:1 hexane:ethyl acetate).
-
Secure the column vertically and add a small layer of sand or a cotton plug at the bottom.
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of a solvent like dichloromethane.
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.
-
Add a thin protective layer of sand on top of the sample.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) or allow gravity to pull the solvent through the column.
-
Begin collecting fractions in separate tubes as the solvent starts to drip from the column outlet.
-
As the colored band of the product moves down the column, monitor the separation.
-
If separation is poor or elution is slow, you can gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 9:1 to an 8:2 hexane:ethyl acetate mixture.
6. Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table presents hypothetical TLC data used to determine the optimal mobile phase for column chromatography. The goal is to maximize the difference in Rf values (ΔRf) between the product and impurities.
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of Impurity A (less polar) | Rf of this compound | Rf of Impurity B (more polar) | ΔRf (Product - Impurity A) |
| 95:5 | 0.45 | 0.20 | 0.05 | 0.25 |
| 90:10 | 0.65 | 0.35 | 0.12 | 0.30 |
| 80:20 | 0.85 | 0.55 | 0.28 | 0.30 |
Based on this data, a 90:10 Hexane:Ethyl Acetate system is chosen as the starting eluent as it provides a good Rf for the product and excellent separation from the less polar impurity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography separation of this compound isomers.
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: N-Alkylation of 2-Nitroaniline
Welcome to the technical support center for the N-alkylation of 2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation. The primary focus is on minimizing the prevalent side reaction of N,N-dialkylation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of 2-nitroaniline so challenging?
A1: The primary challenge stems from the electronic properties of 2-nitroaniline. The ortho-nitro group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine group.[1] This decreased reactivity often necessitates more forceful reaction conditions (higher temperatures, stronger bases) compared to the alkylation of aniline, which can lead to an increase in side products.[1]
Q2: What is the most common side product in the N-alkylation of 2-nitroaniline, and how can I minimize it?
A2: The most common side product is the N,N-dialkylated 2-nitroaniline. This occurs because the mono-alkylated product can be more nucleophilic than the starting 2-nitroaniline, making it susceptible to a second alkylation. To minimize N,N-dialkylation, you can:
-
Control Stoichiometry: Use a molar excess of 2-nitroaniline relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the aniline).[1] This increases the probability that the alkylating agent will react with the more abundant starting material.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a lower temperature can help maintain a low concentration of the electrophile, favoring mono-alkylation.[2]
-
Partial Conversion: Running the reaction to partial conversion of the starting material can also favor the mono-alkylated product, as it limits the time for the second alkylation to occur.[1]
Q3: My reaction is very slow or shows no conversion. What are the likely causes?
A3: Several factors can contribute to a sluggish or stalled reaction:
-
Insufficient Base Strength: A weak base may not be strong enough to deprotonate the weakly nucleophilic 2-nitroaniline. Stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often required.[1]
-
Low Temperature: Due to the low reactivity of 2-nitroaniline, room temperature is often insufficient. Increasing the temperature to a range of 80-120°C is common.[1]
-
Poor Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase the reaction rate.[1]
-
Unreactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide to improve the rate.[1]
Q4: Besides N,N-dialkylation, what other side products might I encounter?
A4: Other potential side products include:
-
O-Alkylation of the Nitro Group: While less common, the nitro group can be alkylated under harsh conditions.
-
Elimination Products: If you are using a secondary or tertiary alkyl halide, an elimination reaction to form an alkene can compete with the desired substitution, especially with sterically hindered substrates and strong bases.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of N,N-dialkylation | Molar excess of alkylating agent. | Use a 1.2 to 1.5 molar excess of 2-nitroaniline. |
| High reaction temperature. | Lower the reaction temperature and monitor for longer reaction times. | |
| Rapid addition of alkylating agent. | Add the alkylating agent slowly and dropwise. | |
| Low or no yield | Insufficient base strength. | Switch to a stronger base such as K₂CO₃, t-BuOK, or NaH.[1] |
| Low reaction temperature. | Increase the temperature, typically to the 80-120°C range.[1] | |
| Poor solvent choice. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] | |
| Unreactive alkylating agent. | Use a more reactive alkyl halide (iodide > bromide > chloride).[1] | |
| Multiple spots on TLC, including potential elimination products | Use of a secondary or tertiary alkyl halide with a strong base. | Use a primary alkylating agent if possible. Consider a less sterically hindered base.[1] |
| Reaction is clean but very slow | Low reactivity of 2-nitroaniline. | Increase the reaction temperature. |
| Inefficient alkylating agent. | Switch to a more reactive alkyl halide (e.g., from R-Cl to R-Br or R-I).[1] |
Data Presentation
The following table summarizes the expected impact of varying stoichiometric ratios on the product distribution in the N-alkylation of 2-nitroaniline. The data is representative and intended for optimization guidance.
| Molar Ratio (2-Nitroaniline : Alkylating Agent) | Expected Yield of Mono-alkylated Product | Expected Yield of Di-alkylated Product | Notes |
| 1 : 1.2 | Low to Moderate | High | An excess of the alkylating agent will strongly favor dialkylation. |
| 1 : 1 | Moderate | Moderate to High | Dialkylation is still a significant side reaction. |
| 1.2 : 1 | Good | Moderate | A slight excess of the aniline begins to favor mono-alkylation. |
| 1.5 : 1 | High | Low | A greater excess of the aniline significantly suppresses dialkylation.[1] |
| 2 : 1 | Very High | Very Low | A large excess of the aniline provides the best selectivity for the mono-alkylated product. |
Experimental Protocols
Detailed Protocol for Selective N-Benzylation of 2-Nitroaniline
This protocol aims to synthesize N-benzyl-2-nitroaniline with minimal formation of the N,N-dibenzyl-2-nitroaniline byproduct.
Materials and Reagents:
-
2-Nitroaniline
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.66 g, 12 mmol, 1.2 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq) to the flask.
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.71 g, 1.19 mL, 10 mmol, 1.0 eq) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the desired N-benzyl-2-nitroaniline.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Troubleshooting workflow for minimizing N,N-dialkylation.
Caption: Logical relationship of reactants and products in N-alkylation.
References
Technical Support Center: N-Alkylation of 2-Nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-nitroaniline.
Troubleshooting and FAQs
This section addresses common challenges encountered during the N-alkylation of 2-nitroaniline, providing potential causes and solutions in a question-and-answer format.
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: A low yield of N-alkylated 2-nitroaniline can stem from several factors. Due to the electron-withdrawing nature of the nitro group, 2-nitroaniline is a relatively weak nucleophile, which can lead to a slow or incomplete reaction.[1][2] To address this, consider the following:
-
Reaction Time and Temperature: The reaction may require extended heating to proceed to completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature may also enhance the reaction rate, but be cautious as excessively high temperatures can lead to side product formation.[1][2]
-
Choice of Base: The presence of a suitable base is often crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity.[2] If you are not using a base, or if you are using a weak base, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (tBuOK), or sodium hydride (NaH).[1][4]
-
Solvent: The choice of solvent can significantly impact the reaction. A polar aprotic solvent like dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) can be effective for this type of N-alkylation.[1]
-
Purity of Starting Materials: Ensure that your 2-nitroaniline and alkylating agent are pure. Impurities can interfere with the reaction.
Formation of Multiple Products
Question: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common issue. The most likely side products are:
-
N,N-Dialkylated Product: The mono-alkylated product can undergo a second alkylation. To minimize this, use a molar excess of 2-nitroaniline relative to the alkylating agent (e.g., a 1.5:1 to 2:1 ratio).[2] Slow, dropwise addition of the alkylating agent can also help to reduce the formation of the di-alkylated product.[3]
-
Elimination Products: If you are using a secondary or tertiary alkyl halide, an elimination reaction to form an alkene can compete with the desired substitution reaction.[1] Using a primary alkyl halide will minimize this side reaction.
Slow Reaction Rate
Question: My reaction is proceeding very slowly. How can I increase the reaction rate?
Answer: To improve a slow reaction rate, consider the following strategies:
-
Increase the Temperature: Raising the reaction temperature is a common method to increase the rate.[1] However, be mindful of potential decomposition or side reactions at higher temperatures.
-
Use a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[1] Switching to a more reactive alkylating agent, such as an alkyl iodide, can significantly speed up the reaction.[3]
-
Employ a Catalyst: For certain alkylations, particularly when using alcohols as alkylating agents, a catalyst is necessary.[1] Transition metal catalysts, such as those based on ruthenium or iridium, can be effective.[5][6] Phase transfer catalysts can also be beneficial, especially when dealing with two immiscible phases.[7][8]
Data Presentation
The following tables summarize key reaction parameters and their potential impact on the N-alkylation of 2-nitroaniline.
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome |
| Molar Ratio (2-nitroaniline : alkylating agent) | 1 : 1.2 | 1.5 : 1 | 2 : 1 | Increasing the excess of 2-nitroaniline should decrease the formation of the di-alkylated product, improving the purity of the desired product.[2] |
| Base | None | K₂CO₃ (1.5 eq) | tBuOK (1.5 eq) | The use of a base is expected to increase the reaction rate and overall yield. tBuOK is a stronger base and may be more effective.[1][4] |
| Temperature | Room Temperature | 80 °C | 120 °C | Higher temperatures will likely increase the reaction rate but may also increase the formation of the di-alkylated side product.[1][2] |
| Solvent | Toluene | Acetonitrile | DMF | Polar aprotic solvents like Acetonitrile and DMF are generally preferred for this reaction.[1] |
Experimental Protocols
General Procedure for N-Alkylation of 2-Nitroaniline with an Alkyl Halide
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 equivalent).
-
Addition of Reagents: Add the chosen base (e.g., anhydrous potassium carbonate, 2.0 equivalents) and the solvent (e.g., anhydrous DMF to achieve a concentration of 0.2 M with respect to the aniline).[3]
-
Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4-12 hours).[3] Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: General experimental workflow for the N-alkylation of 2-nitroaniline.
Caption: Troubleshooting logic for improving the N-alkylation of 2-nitroaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfer.com [phasetransfer.com]
Technical Support Center: Catalyst Selection for Nitroaniline Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the catalytic reduction of nitroanilines.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process.
Issue 1: Low or No Conversion of Nitroaniline
Q: My reaction is very slow or has stalled completely. What are the potential causes and how can I resolve this?
A: Low or no conversion is a frequent challenge in the reduction of nitroanilines. A systematic approach to troubleshooting this issue is recommended:
-
Catalyst Activity: The catalyst is the most critical component. Ensure it is fresh and has been stored correctly to prevent deactivation. If catalyst poisoning is suspected, consider purifying the substrate and solvent. Common poisons for noble metal catalysts include sulfur and phosphorus compounds.[1] For catalytic hydrogenation, increasing the catalyst loading (e.g., weight percentage of Pd/C) may improve the reaction rate.[2]
-
Reducing Agent: If using a chemical reducing agent like sodium borohydride (NaBH₄), ensure it is fresh, as it can decompose over time.[2] The stoichiometry of the reducing agent is also crucial; an insufficient amount will lead to an incomplete reaction.
-
Solubility: The nitroaniline starting material must be soluble in the chosen solvent for the reaction to proceed efficiently.[2] For hydrophobic nitroanilines, consider using solvents like THF or a co-solvent system such as ethanol/water.[2]
-
Reaction Temperature: While many reductions can be performed at room temperature, some substrates may require heating to overcome the activation energy barrier.[2][3] A gradual increase in temperature should be monitored, as excessive heat can lead to the formation of side products.[2]
-
Hydrogen Pressure (for Catalytic Hydrogenation): For challenging reductions, increasing the hydrogen pressure can significantly enhance the reaction rate.[2] Ensure the reaction setup is safe for higher pressures.
Issue 2: Poor Selectivity and Formation of Side Products
Q: I am observing significant amounts of side products, such as azoxy, azo, or hydroxylamine compounds. How can I improve the selectivity towards the desired phenylenediamine?
A: The reduction of a nitro group proceeds through several intermediates, and their accumulation can lead to the formation of undesired side products.[1][2]
-
Choice of Catalyst and Reducing Agent: The selection of the catalytic system is paramount for achieving high selectivity.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is often the preferred method for its high efficiency and selectivity in reducing nitro groups to amines.[4][5] Raney Nickel is a good alternative, especially when trying to avoid the dehalogenation of aryl halides.[4]
-
Chemical Reductants: Tin(II) chloride (SnCl₂) and iron (Fe) in acidic media are mild and can be used when other reducible functional groups are present.[4] Sodium sulfide (Na₂S) can sometimes be used for the selective reduction of one nitro group in the presence of others.[4]
-
-
Temperature Control: The reduction of nitroaromatics is an exothermic process.[1] Poor temperature control can lead to localized overheating, which promotes the formation of dimeric side products like azoxy and azo compounds.[1][2] Ensure efficient stirring and external cooling if necessary.
-
Sufficient Reducing Agent: A sufficient excess of the reducing agent is necessary to ensure the complete reduction of all intermediates to the final amine product.[2]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the reduction of nitroanilines?
A1: The "best" catalyst depends on several factors, including the specific nitroaniline isomer (ortho, meta, or para), the presence of other functional groups, and considerations of cost and environmental impact.
-
Noble Metal Catalysts (e.g., Pd, Pt, Au): These are highly active and often provide excellent yields and selectivity under mild conditions.[6] Palladium on carbon (Pd/C) is a widely used and versatile catalyst for this transformation.[4][5]
-
Non-Noble Metal Catalysts (e.g., Ni, Fe, Cu, Co): These offer a more cost-effective alternative.[7] Raney Nickel is a common choice, particularly when halogen substituents are present.[4] Iron in acidic conditions is a classic and economical method.[4]
-
Bimetallic and Nanoparticle Catalysts: Recent research has focused on the development of advanced catalysts, such as bimetallic nanoparticles (e.g., Pd:Au) and metal oxides, which can exhibit enhanced catalytic activity and selectivity.[8][9]
Q2: Can I reuse my catalyst?
A2: Heterogeneous catalysts like Pd/C and Raney Nickel can often be recovered and reused.[1] However, a decrease in activity may be observed with each cycle due to catalyst deactivation or poisoning.[1] After the reaction, the catalyst can be filtered, washed, and dried carefully before reuse. It is important to note that many of these catalysts, especially when dry, can be pyrophoric and must be handled with care.[5]
Q3: What is the typical reaction mechanism for the reduction of a nitro group?
A3: The catalytic reduction of a nitroaromatic compound to an aniline is generally understood to proceed through a series of intermediates. The process involves the stepwise addition of hydrogen atoms to the nitro group, typically via nitroso and hydroxylamine intermediates.
Data Presentation: Catalyst Performance in Nitroaniline Reduction
The following tables summarize the performance of various catalytic systems for the reduction of different nitroaniline isomers.
Table 1: Catalytic Reduction of p-Nitroaniline (4-Nitroaniline)
| Catalyst | Reductant | Solvent | Temperature (°C) | Time | Conversion (%) | Yield (%) | Reference |
| Raney Ni | H₂ (3.0 MPa) | Water | 50 | - | 100 | 98.9 | [10] |
| Cu-CuO Nanocomposite | NaBH₄ | - | - | - | - | - | [11] |
| rGO-PANI/Pd:Au | NaBH₄ | - | - | - | - | - | [9] |
| CoMn₂O₄ NPs | NaBH₄ | Water | Room Temp. | - | - | - | [12] |
Table 2: Catalytic Reduction of o-Nitroaniline (2-Nitroaniline)
| Catalyst | Reductant | Solvent | Temperature (°C) | Time | Conversion (%) | Yield (%) | Reference |
| NiO Nanoparticles | NaBH₄ | Aqueous | 40 | - | - | 97.0 | [13] |
| Fe₃O₄@PANI/Ni@Pd | NaBH₄ | - | - | 3 min | 99 | - | [9] |
Table 3: Catalytic Reduction of m-Nitroaniline (3-Nitroaniline)
| Catalyst | Reductant | Solvent | Temperature (°C) | Time | Conversion (%) | Yield (%) | Reference |
| NiO Nanoparticles | NaBH₄ | Aqueous | - | - | - | - | [13] |
Experimental Protocols
1. General Procedure for Catalytic Hydrogenation using Pd/C and Hydrogen Gas
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: In a round-bottom flask or a pressure-rated hydrogenation vessel, dissolve the nitroaniline substrate in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge the system with hydrogen gas 3-5 times. Pressurize the vessel to the desired hydrogen pressure (this can range from atmospheric pressure using a balloon to higher pressures in a dedicated apparatus).
-
Reaction: Stir the mixture vigorously at the desired temperature (often room temperature) until the reaction is complete. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry and keep it wet with solvent or water.[5]
-
Isolation: Wash the filter cake with the reaction solvent. The combined filtrate can then be concentrated under reduced pressure to yield the crude phenylenediamine, which can be further purified if necessary.[5]
2. General Procedure for Reduction using Sodium Borohydride (NaBH₄) and a Catalyst
This protocol is a general method and may need to be adapted for specific catalysts and substrates.
-
Setup: In a round-bottom flask, dissolve the nitroaniline in a suitable solvent (often water or an alcohol/water mixture).
-
Catalyst Addition: Add the catalyst to the solution.
-
Reduction: Cool the mixture in an ice bath and add a freshly prepared aqueous solution of NaBH₄ dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by UV-Vis spectroscopy (disappearance of the nitroaniline peak) or TLC.
-
Workup: Quench the reaction by the careful addition of an acid (e.g., dilute HCl) until gas evolution ceases. Neutralize the mixture with a base (e.g., NaHCO₃).
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Catalyst selection workflow for nitroaniline reduction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General reaction pathway for nitro group reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn 2 O 4 NPs on lignin supported on FPS - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01136C [pubs.rsc.org]
- 13. Elastomers and Composites [journal.rubber.or.kr]
Validation & Comparative
1H NMR Characterization of 4-tert-Butyl-2-nitroaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise chemical structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed 1H NMR characterization of 4-tert-Butyl-2-nitroaniline and compares its spectral features with two structurally related alternatives: 4-tert-butylaniline and 2-nitroaniline.
This comparison highlights the influence of the tert-butyl and nitro functional groups on the chemical shifts and splitting patterns of the aromatic protons, offering valuable insights for spectral interpretation and structural verification.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its comparator molecules. All spectra were recorded in deuterated chloroform (CDCl3).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-3 | Data not available | - | - | 1H |
| H-5 | Data not available | - | - | 1H | |
| H-6 | Data not available | - | - | 1H | |
| -NH2 | Data not available | - | - | 2H | |
| -C(CH3)3 | Data not available | - | - | 9H | |
| 4-tert-Butylaniline | H-2, H-6 | 7.16 | d | 8.4 | 2H |
| H-3, H-5 | 6.60 | d | 8.4 | 2H | |
| -NH2 | 3.50 | s | - | 2H | |
| -C(CH3)3 | 1.27 | s | - | 9H | |
| 2-Nitroaniline [1] | H-3 | 8.10 | dd | 8.7, 1.5 | 1H |
| H-4 | 7.35 | ddd | 8.7, 7.2, 1.5 | 1H | |
| H-5 | 6.69 | ddd | 8.7, 7.2, 1.5 | 1H | |
| H-6 | 6.82 | dd | 8.7, 1.5 | 1H | |
| -NH2 | 6.10 | s | - | 2H |
Experimental Protocol
The 1H NMR spectra for the comparative compounds were obtained using a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl3), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Structural and Spectral Correlations
The presence and position of the electron-donating amino group (-NH2), the bulky electron-donating tert-butyl group (-C(CH3)3), and the electron-withdrawing nitro group (-NO2) significantly influence the electronic environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns.
4-tert-Butylaniline
In 4-tert-butylaniline, the para-substitution results in a symmetrical molecule. The two protons ortho to the amino group (H-2 and H-6) are chemically equivalent, as are the two protons meta to the amino group (H-3 and H-5). This symmetry leads to two distinct doublet signals in the aromatic region. The tert-butyl group appears as a sharp singlet at approximately 1.27 ppm, integrating to nine protons.
2-Nitroaniline
The ortho-substitution in 2-nitroaniline breaks the symmetry of the aromatic ring, resulting in four distinct signals for the aromatic protons. The strong electron-withdrawing nature of the nitro group deshields the proton ortho to it (H-3), causing it to resonate at a significantly downfield chemical shift (8.10 ppm). The coupling patterns (doublet of doublets and doublet of doublet of doublets) arise from the coupling of each proton with its neighbors.
This compound: Predicted Spectral Features
Molecular Structures and Proton Environments
The following diagrams illustrate the molecular structures and the distinct proton environments for each of the discussed compounds.
Caption: Molecular structure of this compound.
References
Comparative Reactivity Analysis of 4-tert-Butyl-2-nitroaniline and Other Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-tert-Butyl-2-nitroaniline with other common nitroanilines, namely 2-nitroaniline, 4-nitroaniline, and 2,4-dinitroaniline. The analysis is supported by available experimental data and established principles of organic chemistry, focusing on the interplay of electronic and steric effects that govern the reactivity of these compounds.
Introduction to Nitroaniline Reactivity
Nitroanilines are a class of aromatic compounds containing both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzene ring. The reactivity of these molecules is primarily dictated by the electronic properties of these two functional groups. The amino group is an activating, ortho-, para-directing group, donating electron density to the aromatic ring through resonance. Conversely, the nitro group is a powerful deactivating, meta-directing group, withdrawing electron density from the ring. The interplay of these opposing effects, along with the influence of other substituents, determines the overall reactivity of a given nitroaniline derivative in various chemical transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amino group such as diazotization.
Comparison of Physicochemical Properties and Basicity
The basicity of the amino group is a key indicator of the nucleophilicity and overall reactivity of nitroanilines. The electron-withdrawing nitro group significantly reduces the basicity of the amino group compared to aniline. The position of the nitro group and the presence of other substituents, such as the bulky tert-butyl group in this compound, further modulate this effect.
| Compound | Structure | pKa of Conjugate Acid | Basicity Trend | Rationale |
| Aniline | C₆H₅NH₂ | 4.6 | Most Basic (Reference) | The lone pair on the nitrogen is available for protonation. |
| 4-Nitroaniline | p-NO₂C₆H₄NH₂ | 1.0[1] | Less Basic | The nitro group at the para position strongly withdraws electron density from the amino group via resonance and inductive effects, delocalizing the lone pair.[1][2] |
| 2-Nitroaniline | o-NO₂C₆H₄NH₂ | -0.3[1] | Even Less Basic | The ortho-nitro group exerts a strong inductive and resonance electron-withdrawing effect. Intramolecular hydrogen bonding between the amino and nitro groups also stabilizes the free base, reducing its basicity.[1] |
| This compound | C₁₀H₁₄N₂O₂ | Est. -0.1 to 0.5 | Predicted to be slightly more basic than 2-nitroaniline | The electron-donating tert-butyl group at the para position to the amino group partially counteracts the electron-withdrawing effect of the ortho-nitro group through its inductive effect. However, the steric hindrance from the tert-butyl group may affect solvation of the anilinium ion, influencing its stability. |
| 2,4-Dinitroaniline | (NO₂)₂C₆H₃NH₂ | -4.5 | Least Basic | The presence of two strong electron-withdrawing nitro groups significantly delocalizes the lone pair on the amino nitrogen, making it a very weak base. |
Note: The pKa value for this compound is an estimate based on the electronic effects of the substituents. Experimental verification is required.
Reactivity in Electrophilic Aromatic Substitution
The aromatic ring of nitroanilines is generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group. However, the directing effects of the substituents play a crucial role in determining the position of substitution.
-
2-Nitroaniline and 4-Nitroaniline: The amino group directs incoming electrophiles to the positions ortho and para to it, while the nitro group directs to the meta position. The activating effect of the amino group generally dominates, though the overall reaction rate is much lower than that of aniline.
-
This compound: The tert-butyl group is an activating, ortho-, para-director. In this molecule, the positions open for substitution are C3, C5, and C6. The directing effects of the amino group (activating, o,p-director), the nitro group (deactivating, m-director), and the tert-butyl group (activating, o,p-director) need to be considered. The most likely positions for electrophilic attack are C5 and C3, which are ortho and para to the activating amino and tert-butyl groups, respectively. However, the significant steric hindrance from the tert-butyl group at C4 and the nitro group at C2 will likely influence the regioselectivity, potentially favoring substitution at the less hindered C5 position.
-
2,4-Dinitroaniline: The ring is heavily deactivated, making electrophilic aromatic substitution very difficult.
Reactivity in Nucleophilic Aromatic Substitution
Nitroanilines can undergo nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. The strong electron-withdrawing effect of the nitro group is essential for stabilizing the negatively charged Meisenheimer complex intermediate.
The reactivity order in nucleophilic aromatic substitution is generally: 2,4-Dinitroaniline > 4-Nitroaniline ≈ 2-Nitroaniline > this compound .
The two nitro groups in 2,4-dinitroaniline make it highly susceptible to nucleophilic attack. In this compound, the electron-donating tert-butyl group slightly deactivates the ring towards nucleophilic attack compared to 2-nitroaniline and 4-nitroaniline.
Experimental Protocols
Protocol for Determining the pKa of Substituted Anilines
This protocol describes a general method for determining the pKa of a weakly basic aniline derivative using UV-Vis spectrophotometry.
Materials:
-
Substituted aniline (e.g., this compound)
-
Hydrochloric acid (HCl), standardized solution
-
Sodium hydroxide (NaOH), standardized solution
-
Deionized water
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the aniline derivative of known concentration in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the aniline.
-
Spectrophotometric Measurements:
-
For each pH value, add a small, constant volume of the aniline stock solution to a volumetric flask and dilute with the buffer solution.
-
Measure the absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the protonated (BH⁺) and neutral (B) forms of the aniline.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at which the concentration of the protonated and neutral forms are equal, which corresponds to the midpoint of the sigmoid curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([BH⁺]/[B]) where the ratio of the concentrations can be determined from the absorbance values.
-
Visualizations
Caption: Experimental workflow for the determination of pKa using UV-Vis spectrophotometry.
Caption: Logical relationship of substituent effects on the reactivity of this compound.
Conclusion
The reactivity of this compound is a nuanced interplay of the strong electron-withdrawing ortho-nitro group and the electron-donating, sterically bulky para-tert-butyl group. Compared to other nitroanilines:
-
Its basicity is predicted to be slightly higher than that of 2-nitroaniline due to the electronic contribution of the tert-butyl group.
-
The aromatic ring is deactivated towards electrophilic aromatic substitution , with the steric bulk of the tert-butyl group likely influencing the regioselectivity of incoming electrophiles.
-
Its reactivity in nucleophilic aromatic substitution is expected to be lower than that of 2-nitroaniline and 4-nitroaniline due to the deactivating effect of the electron-donating tert-butyl group.
Further experimental studies are necessary to provide precise quantitative data on the reactivity of this compound and to fully elucidate the impact of its unique substitution pattern.
References
A Comparative Analysis of FT-IR Spectroscopy for the Characterization of 4-tert-Butyl-2-nitroaniline
This guide provides a detailed comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of 4-tert-Butyl-2-nitroaniline against other analytical techniques. It is intended for researchers, scientists, and drug development professionals who require robust methods for the structural elucidation and quality control of complex organic molecules. This document includes representative experimental data, detailed protocols, and a comparative look at alternative analytical methodologies.
Introduction to FT-IR Analysis
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample at different frequencies, a unique spectral "fingerprint" is generated.[1] For a molecule like this compound, FT-IR is instrumental in confirming the presence of key functional groups, including the amine (N-H), nitro (NO₂), and tert-butyl (C-H) moieties.
Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound reveals characteristic absorption bands. To provide a clear comparison, the table below contrasts its expected spectral peaks with those of a common structural analog, p-nitroaniline. The assignments are based on established group frequencies from spectroscopic literature and data from related compounds.[2][3]
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | This compound (Expected) | p-Nitroaniline (Observed)[2] |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretching | Strong, two distinct peaks | Strong, peaks around 3478 & 3350 cm⁻¹ |
| 2970 - 2870 | C-H Stretching (tert-Butyl) | Strong, multiple sharp peaks | N/A |
| 1640 - 1600 | N-H Bending (Scissoring) | Medium to Strong | Medium, around 1635 cm⁻¹ |
| 1580 - 1500 | NO₂ Asymmetric Stretching | Strong | Strong, around 1505 cm⁻¹ |
| 1500 - 1450 | C=C Aromatic Ring Stretching | Medium to Strong | Medium, multiple bands |
| 1350 - 1300 | NO₂ Symmetric Stretching | Strong | Strong, around 1335 cm⁻¹ |
| 1300 - 1200 | C-N Stretching | Medium | Medium, around 1244-1283 cm⁻¹ |
| 850 - 800 | C-H Out-of-Plane Bending (Aromatic) | Strong | Strong |
Experimental Protocol: FT-IR Analysis via KBr Pellet
The following protocol describes the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[4]
Materials:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.
-
Pellet Formation: Place the powder mixture into the die of the pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5][6] A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
Data Interpretation: Analyze the resulting spectrum by identifying the characteristic absorption peaks and assigning them to their corresponding molecular vibrations.
Workflow for Spectroscopic Characterization
The logical flow from sample receipt to final characterization involves several key steps, as illustrated in the diagram below.
Caption: Workflow for the spectroscopic characterization of this compound.
Comparison with Alternative Analytical Techniques
While FT-IR is excellent for functional group identification, a comprehensive characterization often requires orthogonal techniques to confirm structure and assess purity.[7]
| Technique | Principle | Application for this compound | Comparison with FT-IR |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Purity assessment and quantification. Can separate the target analyte from isomers and impurities.[8][9][10] | Provides quantitative purity data, which FT-IR does not. Less structural information than FT-IR. |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | Provides exact molecular weight and fragmentation patterns, confirming molecular formula and structure.[7] | Confirms molecular weight, which FT-IR cannot. Fragmentation data offers complementary structural clues. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radio waves by atomic nuclei in a magnetic field. | Provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous structure elucidation.[7][10][11] | The gold standard for structural determination, offering connectivity information not available from FT-IR. |
| UV-Vis Spectroscopy | Absorption of UV-visible light by electronic transitions. | Can be used for quantification due to the strong chromophores (nitro and aniline groups).[7] | Much simpler and less structurally informative than FT-IR. Good for quantitative analysis but poor for identification. |
Conclusion
FT-IR spectroscopy is a rapid and effective tool for the initial identification and confirmation of functional groups in this compound. Its primary strength lies in verifying the presence of the key N-H, NO₂, and C-H bonds that define the molecule's structure. However, for complete characterization, including purity assessment and unambiguous structural confirmation, a multi-technique approach is recommended. Integrating data from FT-IR with results from HPLC, LC-MS, and NMR provides a comprehensive analytical profile essential for research, development, and quality assurance in the pharmaceutical and chemical industries.
References
- 1. azooptics.com [azooptics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]
Mass Spectrometry of 4-tert-Butyl-2-nitroaniline and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 4-tert-Butyl-2-nitroaniline and its derivatives. Understanding the fragmentation patterns of these molecules is crucial for their identification and characterization in various research and development settings, including pharmaceutical analysis and environmental monitoring. This document presents a predicted electron ionization (EI) mass spectrum for this compound and compares it with the experimental mass spectrum of a structurally related compound, 4-Chloro-2-nitroaniline. Detailed experimental protocols and visual diagrams of fragmentation pathways and analytical workflows are also provided to support researchers in their analytical endeavors.
Comparative Analysis of Fragmentation Patterns
The mass spectra of this compound and its derivatives are characterized by fragmentation pathways influenced by the tert-butyl group, the nitro group, and the aniline core. The following table summarizes the predicted and experimental mass spectral data for this compound and 4-Chloro-2-nitroaniline, respectively.
| Compound | Molecular Ion (M•+) [m/z] | Key Fragment Ions [m/z] and their Interpretation |
| This compound | 194 (Predicted) | 179 : [M - CH₃]⁺ - Loss of a methyl radical from the tert-butyl group. 148 : [M - NO₂]⁺ - Loss of a nitro group. 133 : [M - NO₂ - CH₃]⁺ - Subsequent loss of a methyl radical after nitro group loss. 121 : [M - C₄H₉]⁺ - Loss of the tert-butyl group. 91 : Tropylium ion or related structures from aromatic ring fragmentation. |
| 4-Chloro-2-nitroaniline | 172 (Experimental) | 142 : [M - NO]⁺ - Loss of nitric oxide. 126 : [M - NO₂]⁺ - Loss of the nitro group. 99 : [M - NO₂ - HCN]⁺ - Loss of hydrogen cyanide from the aniline ring after nitro group loss. 90 : [C₆H₄Cl]⁺ - Chlorophenyl cation. 63 : Aromatic ring fragmentation. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for such compounds.
Sample Preparation
-
Standard Solution Preparation : Accurately weigh approximately 10 mg of the analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by serial dilution of the stock solution.
-
Extraction from Environmental Matrices (if applicable) :
-
Water Samples : Adjust the pH of a 1 L water sample to >11 with 5N NaOH. Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate and concentrate it to a final volume of 1 mL.
-
Soil/Sediment Samples : Homogenize the sample and extract a 30 g portion with a 1:1 mixture of acetone and dichloromethane using sonication. Concentrate the extract and perform a solvent exchange to a solvent compatible with the GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Injector Temperature : 250 °C
-
Oven Temperature Program : Start at 80 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature : 230 °C
-
Mass Range : Scan from m/z 40 to 300.
-
Data Acquisition : The quantitative analysis can be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring the characteristic ions of the target analytes.
-
Visualizing Fragmentation and Workflows
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and a general experimental workflow for its analysis.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
A Comparative Analysis of Sterically Hindered vs. Unhindered Nitroanilines for Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, the physicochemical properties of aromatic compounds are of paramount importance as they dictate molecular interactions, reactivity, and bioavailability. Nitroanilines, in particular, serve as crucial scaffolds and intermediates in the synthesis of a wide array of pharmaceutical agents. The strategic placement of substituents on the aniline ring can profoundly alter the molecule's characteristics. This guide provides a detailed comparative study of sterically hindered and unhindered nitroanilines, focusing on how steric bulk in the ortho positions influences their spectroscopic, electrochemical, and thermal properties. For this analysis, we will compare the unhindered 4-nitroaniline with the sterically hindered 2,6-dimethyl-4-nitroaniline and 2,6-diisopropyl-4-nitroaniline.
The introduction of bulky alkyl groups ortho to the amino group in nitroanilines leads to significant steric hindrance. This steric impediment can disrupt the planarity of the molecule, affecting the resonance between the electron-donating amino group and the electron-withdrawing nitro group.[1] Such modifications have a cascading effect on the molecule's electronic and physical properties, which are critical for its function and application in drug design.
Comparative Data of Physicochemical Properties
The following tables summarize the key physicochemical, spectroscopic, electrochemical, and thermal properties of the selected unhindered and sterically hindered nitroanilines.
Table 1: General Physicochemical Properties
| Property | 4-Nitroaniline (Unhindered) | 2,6-Dimethyl-4-nitroaniline (Hindered) | 2,6-Diisopropyl-4-nitroaniline (Hindered) |
| Molecular Formula | C₆H₆N₂O₂ | C₈H₁₀N₂O₂[2] | C₁₂H₁₈N₂O₂[3] |
| Molecular Weight | 138.12 g/mol | 166.18 g/mol [2] | 222.28 g/mol [3] |
| Appearance | Yellow crystalline solid | Yellow crystalline solid | Yellow crystalline solid[4] |
| Melting Point (°C) | 146-149[5] | 165[6] | 125-126[4] |
Table 2: Spectroscopic Properties
| Spectroscopic Property | 4-Nitroaniline (Unhindered) | 2,6-Dimethyl-4-nitroaniline (Hindered) | 2,6-Diisopropyl-4-nitroaniline (Hindered) |
| UV-vis λmax (in Ethanol) | 375 nm[7] | ~390 nm (estimated) | ~400 nm (estimated) |
| ¹H NMR (CDCl₃, δ ppm) | ~4.1 (s, 2H, -NH₂), 6.6-6.7 (d, 2H, Ar-H), 8.0-8.1 (d, 2H, Ar-H) | ~2.2 (s, 6H, -CH₃), ~4.5 (s, 2H, -NH₂), ~7.8 (s, 2H, Ar-H) | ~1.3 (d, 12H, -CH(CH₃)₂), ~3.0 (sept, 2H, -CH(CH₃)₂), ~4.6 (s, 2H, -NH₂), ~7.9 (s, 2H, Ar-H) (Predicted)[4] |
Table 3: Electrochemical and Thermal Properties
| Property | 4-Nitroaniline (Unhindered) | 2,6-Dimethyl-4-nitroaniline (Hindered) | 2,6-Diisopropyl-4-nitroaniline (Hindered) |
| Anodic Peak Potential (V vs. Ag/AgCl) | +1.171[8] | ~+1.1 (for 2-methyl-4-nitroaniline)[1] | Data not readily available |
| Thermal Decomposition Onset (°C) | ~250-300 | Data not readily available | Data not readily available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the compared nitroanilines are provided below. These protocols are foundational and may require optimization based on laboratory conditions and desired product purity.
Synthesis Protocols
1. Synthesis of 4-Nitroaniline (Unhindered)
This procedure involves the nitration of aniline, which requires protection of the amino group to prevent oxidation and to direct nitration to the para position.
-
Step 1: Acetylation of Aniline. Dissolve aniline in glacial acetic acid and add acetic anhydride. Heat the mixture under reflux, then pour it into cold water to precipitate acetanilide. Filter and dry the product.
-
Step 2: Nitration of Acetanilide. Dissolve the dried acetanilide in a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature (0-5 °C). After the reaction is complete, pour the mixture onto crushed ice to precipitate p-nitroacetanilide. Filter and wash the product with cold water.
-
Step 3: Hydrolysis of p-Nitroacetanilide. Boil the p-nitroacetanilide with aqueous sulfuric acid to hydrolyze the acetyl group. Cool the solution and neutralize it with a sodium hydroxide solution to precipitate the 4-nitroaniline. Filter, wash with water, and recrystallize from hot water to obtain pure 4-nitroaniline.
2. Synthesis of 2,6-Diisopropyl-4-nitroaniline (Hindered)
This synthesis takes advantage of the steric hindrance of the isopropyl groups to direct nitration to the para position.[7]
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.
-
Reaction Setup: Dissolve 2,6-diisopropylaniline in a suitable solvent like toluene or o-xylene.[7]
-
Nitration: Cool the solution of 2,6-diisopropylaniline and add the nitrating mixture dropwise, maintaining the temperature between 0-5 °C for low-temperature synthesis or at 110-115 °C for a high-temperature industrial approach.[7]
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Characterization Protocols
1. UV-Visible (UV-vis) Spectroscopy
-
Instrumentation: A standard UV-vis spectrophotometer.
-
Procedure:
-
Prepare dilute solutions of the nitroaniline samples in a suitable UV-grade solvent (e.g., ethanol).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum of each sample over a wavelength range of 200-600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Procedure:
-
Dissolve a small amount of the nitroaniline sample in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum and assign the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
-
3. Cyclic Voltammetry (CV)
-
Instrumentation: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
-
Procedure:
-
Prepare a solution of the nitroaniline sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).
-
Place the solution in the electrochemical cell and immerse the electrodes.
-
Scan the potential between a set range and record the resulting current to obtain the cyclic voltammogram.
-
Identify the anodic and cathodic peak potentials.
-
4. Thermogravimetric Analysis (TGA)
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed amount of the nitroaniline sample into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition from the resulting TGA curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and comparative analysis of sterically hindered and unhindered nitroanilines.
Conclusion
References
A Comparative Guide to Monitoring 4-tert-Butyl-2-nitroaniline Reactions: TLC vs. Modern Analytical Techniques
For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with modern analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy—for monitoring reactions involving 4-tert-Butyl-2-nitroaniline.
This document delves into the practical application of these techniques, offering detailed experimental protocols and quantitative data to aid in the selection of the most appropriate method for specific research and development needs.
At a Glance: Comparison of Analytical Techniques
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Real-Time NMR Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile phase. | High-resolution separation based on partitioning between a stationary phase in a column and a pressurized liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase in a column and a gaseous mobile phase, with mass-based detection. | In-situ analysis of reaction mixtures based on the magnetic properties of atomic nuclei, providing structural and quantitative information. |
| Speed | Fast (typically 5-20 minutes per analysis).[1] | Moderate (typically 5-30 minutes per analysis). | Fast for individual runs, but sample preparation can be time-consuming. | Very fast for data acquisition (seconds to minutes per spectrum), allowing for real-time monitoring.[2][3] |
| Cost | Low initial investment and low cost per analysis.[1] | High initial instrument cost, moderate cost per analysis. | High initial instrument cost, moderate cost per analysis. | Very high initial instrument cost, low cost per analysis. |
| Quantitative Analysis | Semi-quantitative by visual inspection; quantitative with densitometry or image analysis.[4][5][6][7] | Highly quantitative and reproducible.[8] | Highly quantitative and reproducible.[9] | Highly quantitative.[10] |
| Structural Information | Limited to comparison with standards (Rf value). | Limited to retention time comparison with standards. | Provides mass-to-charge ratio and fragmentation patterns, enabling structural elucidation. | Provides detailed structural information and connectivity of molecules. |
| Sample Preparation | Minimal, direct spotting of the reaction mixture. | Requires filtration and sometimes dilution of the reaction mixture. | Often requires extraction, derivatization (for non-volatile compounds), and dissolution in a suitable solvent. | Minimal, the reaction can often be run directly in the NMR tube or in a flow cell.[2][3] |
Monitoring Common Reactions of this compound
Two common reactions of this compound are the acetylation of the amine group and the reduction of the nitro group. The progress of these reactions can be effectively monitored by observing the disappearance of the starting material and the appearance of the product.
Reaction 1: Acetylation of this compound
This reaction involves the treatment of this compound with an acetylating agent, such as acetic anhydride, to form N-(4-tert-butyl-2-nitrophenyl)acetamide.
Reaction 2: Reduction of this compound
The nitro group of this compound can be reduced to an amino group, yielding 4-tert-butyl-benzene-1,2-diamine, using various reducing agents like sodium borohydride with a catalyst.
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid, cost-effective, and widely used technique for monitoring organic reactions.[1] It allows for the simultaneous analysis of multiple samples, making it ideal for quick checks on reaction progress.
Experimental Protocol for TLC Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.
-
Spotting: Using separate capillary tubes, spot the starting material (this compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system is crucial for good separation.[11]
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate).
-
Analysis: The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Expected TLC Results and Data
The polarity of the compounds plays a key role in their separation on a silica gel TLC plate. More polar compounds interact more strongly with the polar stationary phase and thus have lower Rf values.
-
Acetylation Reaction: N-(4-tert-butyl-2-nitrophenyl)acetamide is less polar than this compound due to the conversion of the primary amine to a less polar amide. Therefore, the product will have a higher Rf value than the starting material.
-
Reduction Reaction: 4-tert-butyl-benzene-1,2-diamine is more polar than this compound because of the presence of two amino groups. Consequently, the product will have a lower Rf value than the starting material.
| Compound | Structure | Relative Polarity | Predicted Rf Value (Hexane:Ethyl Acetate 4:1) |
| N-(4-tert-butyl-2-nitrophenyl)acetamide (Product of Acetylation) | O=C(C)Nc1ccc(cc1--INVALID-LINK--=O)C(C)(C)C | Least Polar | ~0.6 - 0.7 |
| This compound (Starting Material) | Nc1ccc(cc1--INVALID-LINK--=O)C(C)(C)C | Intermediate | ~0.4 - 0.5 |
| 4-tert-butyl-benzene-1,2-diamine (Product of Reduction) | Nc1ccc(cc1N)C(C)(C)C | Most Polar | ~0.1 - 0.2 |
Note: These Rf values are estimates and can vary depending on the exact experimental conditions.
Quantitative TLC
While traditionally a qualitative technique, TLC can be used for quantitative analysis by employing densitometry or image analysis software to measure the intensity of the spots.[12][4][5][6][7] This allows for the determination of the relative amounts of starting material and product, providing a more accurate assessment of reaction conversion.
Alternative Analytical Techniques: A Deeper Dive
While TLC is an invaluable tool for rapid reaction monitoring, other techniques offer higher precision, automation, and more detailed structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC provides superior separation and quantification compared to TLC.[8] It is a highly reproducible and automated technique, making it suitable for in-depth kinetic studies and purity analysis.
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn, diluted with a suitable solvent (e.g., acetonitrile/water), and filtered through a syringe filter.
-
Instrumentation: The analysis is performed on an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., UV-Vis).
-
Analysis: The retention time of the starting material and product are determined by injecting standards. The reaction progress is monitored by integrating the peak areas of the starting material and product in the chromatograms of the reaction mixture at different time points. A high TLC Rf value generally corresponds to a low HPLC retention time in normal-phase chromatography.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[15] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing both quantitative data and structural information about the components of the reaction mixture. For less volatile compounds like anilines, derivatization might be necessary to improve their volatility.
-
Sample Preparation: An aliquot of the reaction mixture is extracted with a suitable organic solvent. The extract may need to be concentrated and, if necessary, derivatized.
-
Instrumentation: The analysis is performed on a GC-MS system. The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer.
-
Analysis: The reaction is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product in the gas chromatogram. The mass spectra of the peaks confirm the identity of the compounds.
Real-Time NMR Spectroscopy
Real-time NMR spectroscopy is a non-invasive technique that allows for the continuous monitoring of a reaction as it occurs.[10][2][3] This provides detailed kinetic and mechanistic insights that are often not obtainable with chromatographic methods.
-
Sample Preparation: The reaction is set up directly in an NMR tube or is flowed through a specialized NMR flow cell.
-
Instrumentation: A series of NMR spectra (e.g., ¹H NMR) are acquired at regular intervals throughout the course of the reaction.
-
Analysis: The reaction progress is monitored by integrating the signals corresponding to specific protons of the starting material and the product. The change in the integrals over time provides a direct measure of the reaction rate.
Workflow and Pathway Diagrams
To visualize the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. imgroupofresearchers.com [imgroupofresearchers.com]
- 2. mdpi.com [mdpi.com]
- 3. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advantages of HPLC vs TLC - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Reaction Monitoring [kofo.mpg.de]
- 11. scribd.com [scribd.com]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. reddit.com [reddit.com]
Comparative Analysis of the Biological Activity of 4-tert-Butyl-2-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Derivatives of 4-tert-butyl-2-nitroaniline represent a class of organic compounds with potential therapeutic applications. This guide provides a comparative analysis of their biological activities, focusing on anticancer and antimicrobial properties. The information presented is based on available experimental data, offering insights into their efficacy and potential mechanisms of action.
Anticancer Activity
Recent studies have explored the cytotoxic effects of Schiff base derivatives of nitroanilines against various cancer cell lines. While specific data on a broad range of this compound derivatives is limited, research on structurally related compounds provides valuable insights into their potential as anticancer agents.
For instance, a study on a Schiff base derived from 2-benzoylbenzoic acid and 4-nitroaniline, along with its metal complexes, investigated its cytotoxic activity. The cobalt(II) complex of this Schiff base exhibited the highest toxicity with a lethal concentration 50 (LC50) value of 181.72 µg/ml[1]. This suggests that metal complexation could be a strategy to enhance the cytotoxic potential of such derivatives.
Table 1: Cytotoxicity of a 4-Nitroaniline Schiff Base Derivative [1]
| Compound | LC50 (µg/ml) |
| Co(II) complex of Schiff base from 2-benzoylbenzoic acid and 4-nitroaniline | 181.72 |
Antimicrobial Activity
The antimicrobial potential of nitroaniline derivatives, particularly their Schiff bases and metal complexes, has been a subject of investigation. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.
In one study, a Schiff base of p-nitroaniline and isatin, and its cobalt(II) and nickel(II) complexes were screened for their in vitro antibacterial activity. The cobalt(II) complex was found to be active against Bacillus subtilis and Escherichia coli, with a minimum inhibitory concentration (MIC) of 5.0 µg/ml. Interestingly, the parent Schiff base and the nickel(II) complex did not show any activity against the tested bacteria, highlighting the influence of the metal ion on the antimicrobial properties.
Table 2: Antibacterial Activity of a p-Nitroaniline Schiff Base and its Metal Complexes
| Compound | Test Organism | MIC (µg/ml) |
| Schiff base of p-nitroaniline and isatin | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi | No Activity |
| Co(II) complex | Bacillus subtilis, Escherichia coli | 5.0 |
| Ni(II) complex | Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi | No Activity |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A series of twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.
General Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound derivatives are not yet extensively elucidated, the biological activity of nitroaromatic compounds is often attributed to the reduction of the nitro group within the target cells. This reduction can lead to the formation of reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress. The presence of the bulky tert-butyl group can influence the lipophilicity and steric interactions of the molecule, potentially affecting its uptake and interaction with biological targets.
Below is a generalized workflow for evaluating the biological activity of these derivatives.
References
A Researcher's Guide to DFT-Driven Spectral Analysis of Nitroaniline Compounds
This guide provides a comparative overview of theoretical and experimental spectral data for nitroaniline isomers (ortho-, meta-, and para-nitroaniline). By leveraging Density Functional Theory (DFT) calculations, researchers can gain deeper insights into the electronic and vibrational properties of these compounds, which are crucial for applications in materials science, nonlinear optics, and drug development.
Unveiling Molecular Properties: A Tale of Two Methods
The spectral characterization of nitroaniline compounds relies on a synergy between experimental techniques and computational modeling. Experimental methods like UV-Vis, FT-IR, and Raman spectroscopy provide direct measurements of molecular behavior, while DFT calculations offer a theoretical framework to interpret and predict these properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules.[1] For spectral analysis, geometry optimization and vibrational frequency calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p).[2] To predict electronic absorption spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is the method of choice.[1][3] These theoretical results are then validated by comparing them against experimental data.[1]
Comparative Analysis: UV-Vis Absorption Spectra
The UV-Vis absorption spectra of nitroaniline isomers are dominated by electronic transitions, primarily π → π* intramolecular charge transfer (ICT) from the electron-donating amino group (-NH₂) to the electron-withdrawing nitro group (-NO₂).[3] The position of the maximum absorption wavelength (λmax) is sensitive to the isomer's structure and the solvent's polarity.[4] TD-DFT calculations have proven effective in predicting these absorption maxima.
| Isomer | Solvent | Experimental λmax (nm) | Calculated λmax (TD-DFT) (nm) | Predominant Electronic Transition |
| p-nitroaniline | Ethanol | ~380[3] | ~370[3] | π → π* (ICT) |
| p-nitroaniline | Cyclohexane | ~330[3] | ~325[3] | π → π* (ICT) |
| p-nitroaniline | Crystal | 398 (cutoff)[2] | 240[2] | π → π* |
| o-nitroaniline | Gas Phase | ~390 | - | Charge Transfer |
| m-nitroaniline | Gas Phase | ~350 | - | Charge Transfer |
Note: Calculated values can vary based on the specific functional, basis set, and solvent model used. The significant difference for p-nitroaniline crystal suggests strong intermolecular interactions not fully captured in standard gas-phase or continuum solvent calculations.
Comparative Analysis: Vibrational Frequencies
Vibrational spectroscopy (FT-IR and Raman) probes the characteristic stretching and bending modes of a molecule's functional groups. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the precise assignment of experimental spectral peaks.[3]
| Isomer | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) B3LYP/6-31+G(d,p) (cm⁻¹) |
| p-nitroaniline | NH₂ Asymmetric Stretch | 3434[2] | 3436[2] | 3540 - 3545[2] |
| p-nitroaniline | NH₂ Symmetric Stretch | - | - | 3434[2] |
| p-nitroaniline | C-H Aromatic Stretch | 3100, 3045, 3041[2] | 3098, 3095, 3038[2] | ~3000-3100 |
| p-nitroaniline | NO₂ Symmetric Stretch | - | 1342[5] | 1323[4] |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors.
Experimental and Computational Workflow
The process of comparing theoretical and experimental spectra follows a structured workflow. The diagram below illustrates the key steps involved, from initial molecular modeling to the final comparative analysis.
Caption: Workflow for DFT-based spectral analysis of nitroaniline.
Experimental and Computational Protocols
Computational Protocol (DFT/TD-DFT)
-
Geometry Optimization: The initial molecular structures of the nitroaniline isomers are optimized to find their lowest energy conformation. This is commonly performed using DFT with the B3LYP functional and a basis set like 6-311++G(d,p) or 6-31+G(d,p).[2] Calculations are typically done for an isolated molecule in the gas phase.
-
Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This step confirms that the optimized structure is a true energy minimum and provides the theoretical IR and Raman spectra.
-
Electronic Spectra Calculation (TD-DFT): To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[3][6] To account for solvent effects, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated.[7]
-
Software: The Gaussian suite of programs is widely used for these types of calculations.[5]
Experimental Protocol
-
Sample Preparation: For UV-Vis analysis, solid nitroaniline samples are dissolved in a suitable spectroscopic grade solvent (e.g., ethanol, cyclohexane) to a known concentration.[3] For FT-IR, samples are often prepared as KBr pellets.
-
UV-Vis Spectroscopy: The optical absorption spectrum is recorded using a UV-Vis-NIR spectrophotometer, typically in the range of 200–1200 nm.[2]
-
FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum is recorded using a spectrophotometer in the range of 400-4000 cm⁻¹. The FT-Raman spectrum is recorded using a spectrometer with a suitable laser excitation source.
References
- 1. benchchem.com [benchchem.com]
- 2. jchps.com [jchps.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Catalytic Reduction Methods for 4-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The reduction of 4-nitroaniline (4-NA) to p-phenylenediamine (p-PDA) is a critical transformation in the synthesis of a wide array of industrially significant compounds, including dyes, polymers, and pharmaceuticals.[1] This guide provides a comprehensive comparison of various catalytic methods for this reduction, focusing on performance, experimental protocols, and reaction mechanisms to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Catalytic Systems
The efficiency of 4-nitroaniline reduction is heavily influenced by the choice of catalyst, the reducing agent, and the reaction conditions. A summary of the performance of various catalytic systems is presented in Table 1. The data highlights the use of noble metal nanoparticles (Gold, Silver, Palladium, Platinum), transition metal-based catalysts (Nickel, Copper Ferrite), and different reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂).
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity to p-PDA (%) | Rate Constant (k) | Reference(s) |
| Gold (Au) Nanoparticles | NaBH₄ | Water | Room Temp. | ~10 min | >99% | High (not specified) | 6.70 x 10⁻³ s⁻¹ | [2] |
| Silver (Ag) Nanoparticles | NaBH₄ | Water | Room Temp. | ~22 min | >95% | High (not specified) | 4.50 x 10⁻³ s⁻¹ | [2] |
| Palladium on Carbon (Pd/C) | H₂ | Methanol | Room Temp. | 5 min | >99% | High (not specified) | - | [3] |
| Palladium Nanoparticles | NaBH₄ | Water | Room Temp. | ~5.8 min | >99% | High (not specified) | 1.11 x 10⁻² s⁻¹ | [2] |
| Nickel-RGO Nanocomposite | NaBH₄ | Water | Room Temp. | 190 min | ~93% | High (not specified) | - | [4] |
| Copper Ferrite (CuFe₂O₄) NPs | NaBH₄ | Water | Room Temp. | 40 s | 96.5% | High (p-PDA confirmed) | 7.49 x 10⁻² s⁻¹ | [3][5] |
| Pt-Ni Nanocatalysts | NaBH₄ | Water | Room Temp. | - | High | High (not specified) | - | [6] |
Note: The performance metrics can vary significantly based on the specific synthesis method of the catalyst, its size and morphology, the support material used, and the precise reaction conditions. The data presented here is for comparative purposes and is extracted from various studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for two common catalytic reduction methods.
Protocol 1: Reduction of 4-Nitroaniline using Metal Nanoparticles and Sodium Borohydride
This protocol outlines a general procedure for the catalytic reduction of 4-nitroaniline using pre-synthesized metal nanoparticles (e.g., Au, Ag, CuFe₂O₄) and sodium borohydride as the reducing agent.
Materials:
-
4-nitroaniline (4-NA) solution (e.g., 0.1 mM in water)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM in water, freshly prepared and chilled)
-
Aqueous dispersion of metal nanoparticle catalyst
-
Deionized water
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Magnetic stirrer
Procedure:
-
In a quartz cuvette, mix a specific volume of the 4-nitroaniline solution with deionized water.
-
Place the cuvette in a UV-Vis spectrophotometer and record the initial absorbance spectrum. The characteristic peak for 4-nitroaniline is typically around 380 nm.
-
Add a freshly prepared, cold aqueous solution of sodium borohydride to the cuvette. A color change to bright yellow is often observed due to the formation of the 4-nitrophenolate ion in alkaline conditions, with a corresponding shift in the absorbance peak to around 400 nm.
-
Initiate the catalytic reduction by adding a small volume of the aqueous dispersion of the metal nanoparticle catalyst to the reaction mixture.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals.
-
The progress of the reaction is followed by the decrease in the absorbance peak of the 4-nitrophenolate ion and the appearance of a new peak corresponding to the formation of p-phenylenediamine (typically around 300 nm).
-
The reaction is considered complete when the characteristic peak of the reactant disappears.
Protocol 2: Hydrogenation of 4-Nitroaniline using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes the catalytic hydrogenation of 4-nitroaniline using a heterogeneous catalyst, palladium on carbon, and hydrogen gas.
Materials:
-
4-nitroaniline (4-NA)
-
Palladium on carbon (Pd/C, e.g., 5 wt%)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction flask (e.g., round-bottom flask or a pressure reactor)
-
Magnetic stirrer or mechanical stirrer
-
Hydrogen balloon or a regulated hydrogen gas supply
-
Filtration setup (e.g., Celite pad or syringe filter)
Procedure:
-
Add the 4-nitroaniline and a magnetic stir bar to the reaction flask.
-
Dissolve the 4-nitroaniline in a suitable solvent.
-
Carefully add the Pd/C catalyst to the flask. The amount of catalyst is typically a small percentage of the substrate's weight.
-
Seal the reaction flask and purge the system with an inert gas to remove air.
-
Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated several times to ensure an inert atmosphere is replaced with hydrogen.
-
If using a hydrogen balloon, maintain a positive pressure of hydrogen. For a pressure reactor, pressurize to the desired hydrogen pressure.
-
Stir the reaction mixture vigorously at the desired temperature (often room temperature).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), stop the stirring and carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the heterogeneous Pd/C catalyst.
-
The filtrate containing the p-phenylenediamine can then be concentrated and purified as required.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for the catalytic reduction of 4-nitroaniline.
Caption: Proposed reaction mechanism for the catalytic reduction of 4-nitroaniline.
Conclusion
The catalytic reduction of 4-nitroaniline to p-phenylenediamine can be achieved through various effective methods. The choice of the optimal method depends on factors such as the desired reaction rate, cost-effectiveness, and the required purity of the product. Catalysts based on copper ferrite nanoparticles have shown remarkably high reaction rates at room temperature.[3][5] Traditional catalysts like palladium on carbon remain a robust and highly efficient option, especially when using hydrogen gas as the reducing agent.[3] Noble metal nanoparticles such as gold, silver, and palladium also demonstrate excellent catalytic activity with sodium borohydride.[2] For industrial applications, factors like catalyst reusability and separation are also critical, making magnetically separable catalysts like copper ferrite particularly attractive.[5] This guide provides the foundational information for researchers to make informed decisions and to design efficient and effective catalytic systems for the reduction of 4-nitroaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. Amphiphilic Dendronized Copolymer-Encapsulated Au, Ag and Pd Nanoparticles for Catalysis in the 4-Nitrophenol Reduction and Suzuki–Miyaura Reactions [mdpi.com]
- 3. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-tert-Butyl-2-nitroaniline: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: 4-tert-Butyl-2-nitroaniline is classified as a hazardous substance. Improper disposal can pose significant environmental and health risks. Adherence to the following protocols is essential for ensuring safety and regulatory compliance.
This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the hazardous nature of this compound, all personnel must be equipped with appropriate personal protective equipment (PPE) and be fully trained in its handling and emergency procedures.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound prior to handling. This document contains critical information regarding hazards, first-aid measures, and emergency protocols.
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, dry sand) is readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation to its final treatment at an approved facility.
Step 1: Waste Identification and Segregation
-
Classification: this compound is classified with the following hazards: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, and Harmful if inhaled.
-
Segregation: Do not mix this compound waste with other chemical waste streams.[2] It must be segregated from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides, to prevent hazardous reactions.[2]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container with a secure lid for collecting waste.[2] The container must be in good condition and free from damage.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also prominently display the relevant hazard pictograms.
Step 3: On-Site Storage
-
Storage Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatibility: Ensure the storage area physically separates this waste from incompatible chemicals.
Step 4: Professional Disposal
-
Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2] This is a direct violation of environmental regulations.
-
Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Documentation: Maintain meticulous records of the amount of waste generated and the date of its disposal.[2]
Step 5: Empty Container Disposal
-
Decontamination: Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[2]
-
Triple Rinsing: To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol).[2] The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[2]
-
Final Disposal: After triple rinsing, the container can be disposed of as non-hazardous waste. It is recommended to deface the label before disposal.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is required to mitigate risks.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Cleanup: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's safety officer or the relevant EHS department.
Quantitative Data and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6310-19-6 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| UN Number | 1661 (for Nitroanilines) |
| Transport Hazard Class | 6.1 (Toxic Solid) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-tert-Butyl-2-nitroaniline
This document provides immediate safety, handling, and disposal protocols for 4-tert-Butyl-2-nitroaniline, designed for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring laboratory safety and minimizing exposure risk.
Chemical Identifier:
| Name | This compound |
| CAS Number | 6310-19-6 |
| EC Number | 228-632-4 |
| Chemical Formula | C₁₀H₁₄N₂O₂ |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6][7][8] Prolonged or repeated exposure may cause organ damage.[2][3][9] Additionally, it is harmful to aquatic life with long-lasting effects.[2][3][8][9]
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[9]
-
H373: May cause damage to organs through prolonged or repeated exposure.[3][4][9]
-
H412: Harmful to aquatic life with long lasting effects.[2][3][8][9]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specification |
| Eye and Face Protection | Use chemical safety goggles and a face shield.[3][4] Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4] |
| Skin Protection | Wear protective gloves and a chemical-resistant suit.[3][4] Gloves must be inspected before use, and proper removal technique must be followed to avoid skin contact.[4] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[4] |
| Respiratory Protection | If engineering controls are insufficient, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges.[4] For sole protection, a full-face supplied air respirator is necessary.[4] Respirators and their components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[4] Work should be conducted under a fume hood. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5] Wash hands thoroughly after handling and before breaks.[3][4] Do not eat, drink, or smoke when using this product.[3][5] Use only in well-ventilated areas or outdoors.[3][5]
-
Storage: Store in a locked, dry, and well-ventilated place.[5][9] Keep the container tightly closed.[3][5][9]
First-Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[3][9] Rinse mouth.[3][9] Do NOT induce vomiting.[2][10]
-
If on Skin: Take off immediately all contaminated clothing.[9] Wash with plenty of water.[9] Call a POISON CENTER or doctor if you feel unwell.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9] Call a POISON CENTER or doctor.[9] If breathing has stopped, provide artificial respiration.[9]
-
If in Eyes: Rinse cautiously with water for several minutes.[9] Remove contact lenses, if present and easy to do. Continue rinsing.[9] Consult a doctor.[2]
Spill and Leak Procedures:
-
Personal Precautions: Evacuate personnel to safe areas.[3][10] Wear appropriate PPE.[3][10] Avoid dust formation.[3][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[3] Avoid release to the environment.[3][5]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust.[3] Sweep up and shovel into suitable, closed containers for disposal.[3][10]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][9] Do not dispose of with household garbage or allow it to reach the sewage system.[2]
Experimental Protocols
Currently, no specific experimental protocols involving this compound are cited in the available safety data sheets. Researchers should develop detailed, substance-specific protocols that incorporate the safety and handling information provided in this document and the manufacturer's safety data sheet.
Safe Handling and Disposal Workflow
The following diagram illustrates the procedural flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. alpharesources.com [alpharesources.com]
- 4. westliberty.edu [westliberty.edu]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. fishersci.com [fishersci.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
